L-Serine-13C3,15N,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
112.083 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1 |
InChI Key |
MTCFGRXMJLQNBG-UXVMDEDXSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])O)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Serine-13C3,15N,d3: A Powerful Tool for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine-13C3,15N,d3 is a stable isotope-labeled form of the non-essential amino acid L-serine. In this molecule, all three carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and three hydrogen atoms are replaced with deuterium (²H or d). This extensive labeling makes it a powerful tracer for use in metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its applications are primarily centered on metabolic flux analysis, proteomics, and metabolomics, providing researchers with the ability to quantitatively track the fate of serine in complex biological systems.[1][2][3] This guide provides a comprehensive overview of this compound, including its properties, experimental applications, and the metabolic and signaling pathways it helps to elucidate.
Core Properties and Specifications
Stable isotope-labeled compounds are essential for a variety of quantitative and qualitative analytical techniques. The key properties of this compound are summarized below, compiled from leading suppliers of stable isotope-labeled compounds.
| Property | Value | Reference |
| Synonyms | (S)-2-Amino-3-hydroxypropionic acid-13C3,15N,2,3,3-d3 | |
| Molecular Formula | HO¹³CD₂¹³CD(¹⁵NH₂)¹³COOH | |
| Molecular Weight | 112.08 g/mol | |
| CAS Number | 202407-34-9 | |
| Isotopic Purity (¹³C) | ≥98 atom % | |
| Isotopic Purity (¹⁵N) | ≥98 atom % | |
| Isotopic Purity (D) | ≥97 atom % | |
| Chemical Purity | ≥95% (CP) | |
| Appearance | Solid | |
| Melting Point | 222 °C (decomposes) | |
| Mass Shift | M+7 | |
| Primary Applications | Metabolism, Metabolomics, Proteomics, Bio-NMR | [2][3] |
Metabolic Pathways and Tracing the Fate of L-Serine
L-serine is a central node in cellular metabolism, contributing to a wide array of biosynthetic pathways crucial for cell proliferation and survival. By using this compound as a tracer, researchers can follow the incorporation of its labeled atoms into various downstream metabolites.
The primary metabolic fates of serine include:
-
Protein Synthesis: As a proteinogenic amino acid, serine is directly incorporated into proteins.
-
One-Carbon Metabolism: Serine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and for the methylation of DNA, RNA, and proteins via the methionine cycle.
-
Glycine and Cysteine Synthesis: Serine can be converted to glycine and is a precursor for cysteine synthesis.
-
Lipid Synthesis: Serine is a key component in the synthesis of sphingolipids and phospholipids, such as phosphatidylserine.
-
Pyruvate and Glucose Metabolism: Serine can be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis.
The following diagram illustrates the central metabolic pathways involving L-serine and how an isotopically labeled tracer like this compound can be used to track its metabolic fate.
References
L-Serine-¹³C₃,¹⁵N,d₃: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Experimental Applications, and Metabolic Significance of Isotopically Labeled L-Serine
This technical guide provides a comprehensive overview of the chemical and physical properties of L-Serine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid crucial for metabolic research. This document is intended for researchers, scientists, and drug development professionals who utilize isotopic tracers to investigate cellular metabolism, particularly in the context of cancer research, neuroscience, and drug discovery.
Core Chemical Properties
L-Serine-¹³C₃,¹⁵N,d₃ is a non-radioactive, stable isotopologue of the non-essential amino acid L-serine. The incorporation of three carbon-13 (¹³C) atoms, one nitrogen-15 (¹⁵N) atom, and three deuterium (²H or d) atoms results in a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis. The most common commercially available form is L-Serine-¹³C₃,¹⁵N,2,3,3-d₃, where the deuterium atoms are specifically located at the C2 and C3 positions.
Physicochemical Data
The following table summarizes the key physicochemical properties of L-Serine-¹³C₃,¹⁵N,2,3,3-d₃.
| Property | Value | Citations |
| Synonyms | (S)-2-Amino-3-hydroxypropionic acid-¹³C₃,¹⁵N,2,3,3-d₃ | [1][2] |
| Molecular Formula | HO¹³CD₂¹³CD(¹⁵NH₂)¹³COOH | [1][2] |
| Molecular Weight | 112.08 g/mol | [1][2] |
| Mass Shift (M+) | +7 | [1][2] |
| CAS Number | Not available for this specific multi-isotope labeled variant. | |
| Appearance | Solid | [1][2] |
| Melting Point | 222 °C (decomposes) | [1][2] |
| Solubility | Slightly soluble in water. | [3] |
| Storage | Store at -20°C for long-term stability. Can be shipped at room temperature. | [3] |
| Stability | ≥ 4 years when stored properly. | [3] |
Isotopic Purity
The isotopic enrichment of L-Serine-¹³C₃,¹⁵N,2,3,3-d₃ is a critical parameter for its use in quantitative and tracer studies. High isotopic purity minimizes interference from naturally abundant isotopes and ensures accurate measurements.
| Isotope | Atom % Enrichment | Citations |
| ¹³C | 99% | [1][2] |
| ¹⁵N | 98% | [1][2] |
| D (²H) | 98% | [1][2] |
| Chemical Purity (CP) | ≥95% | [1][2] |
Experimental Protocols and Applications
L-Serine-¹³C₃,¹⁵N,d₃ is a versatile tool in metabolic research. Its primary applications include its use as an internal standard for the accurate quantification of unlabeled L-serine and as a tracer to elucidate the dynamics of serine metabolism.
Quantification of L-Serine using LC-MS/MS
A common application of L-Serine-¹³C₃,¹⁵N,d₃ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify L-serine concentrations in biological samples such as plasma, cell lysates, and tissue extracts. The following provides a generalized workflow.
Methodology:
-
Sample Preparation: A known amount of L-Serine-¹³C₃,¹⁵N,d₃ is spiked into the biological sample as an internal standard. Proteins are then precipitated using a cold solvent like methanol or acetonitrile. After centrifugation, the clear supernatant containing the amino acids is collected.[4]
-
LC-MS/MS Analysis: The supernatant is injected into an LC system for chromatographic separation of L-serine from other metabolites. The eluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transitions for both unlabeled L-serine and the labeled internal standard.[5]
-
Data Analysis: A calibration curve is generated using known concentrations of unlabeled L-serine. The concentration of L-serine in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]
Metabolic Flux Analysis
By introducing L-Serine-¹³C₃,¹⁵N,d₃ into a biological system (e.g., cell culture medium), researchers can trace the metabolic fate of the labeled atoms as they are incorporated into downstream metabolites. This allows for the investigation of the activity of metabolic pathways originating from serine.
L-Serine in Core Metabolic Pathways
L-serine is a central node in cellular metabolism, connecting glycolysis to various biosynthetic pathways, including the synthesis of other amino acids, nucleotides, and lipids.[7]
Serine Biosynthesis Pathway
L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.[8]
Serine Catabolism and One-Carbon Metabolism
L-serine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of purines and thymidylate, as well as for methylation reactions.[9][10] The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key entry point into one-carbon metabolism.[8]
References
- 1. L-Serine-13C3,15N,2,3,3-d3 98 atom % D, 99 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Serine-13C3,15N,2,3,3-d3 98 atom % D, 99 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 7. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine - Wikipedia [en.wikipedia.org]
- 9. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to L-Serine-13C3,15N,d3: Sourcing and Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopically labeled amino acid L-Serine-13C3,15N,d3 and its variants, crucial tools for metabolic research. The document details available suppliers and current pricing, outlines the central metabolic pathways of L-serine, and provides a generalized experimental protocol for its use in stable isotope tracing studies.
Supplier and Pricing Information for L-Serine Isotopologues
The availability and pricing of this compound and related isotopologues can vary between suppliers. Below is a summary of information gathered from prominent vendors. Researchers are advised to visit the supplier websites for the most current pricing and to inquire about bulk ordering options.
| Product Description | Supplier | Catalog Number | Quantity | Price (USD) |
| L-Serine-13C3,15N | Sigma-Aldrich | 608130 | 100 mg | $1,050 |
| L-Serine-13C3,15N | Sigma-Aldrich | 608130 | 250 mg | $2,040 |
| L-Serine-13C3,15N | Thomas Scientific (distributor for Sigma-Aldrich) | C925Y59 | 100 mg | $1,147.73 |
| L-Serine (¹³C₃, 99%; ¹⁵N, 99%) | Cambridge Isotope Laboratories, Inc. | CNLM-474-H-0.1 | 0.1 g | $981 |
| L-Serine (¹³C₃, 99%; ¹⁵N, 99%) | Eurisotop (distributor for CIL) | CNLM-474-H-0.1 | 0.1 g | €981.00 |
| L-Serine (¹³C₃, 99%; ¹⁵N, 99%) | Eurisotop (distributor for CIL) | CNLM-474-H-0.25 | 0.25 g | €1,920.00 |
| L-Serine (¹³C₃, 99%; ¹⁵N, 99%) | Eurisotop (distributor for CIL) | CNLM-474-H-0.5 | 0.5 g | €3,548.00 |
| This compound | MedChemExpress | HY-N0650S10 | Inquire for pricing | Inquire for pricing |
| L-Serine-13C3,15N | MedChemExpress | HY-N0650S5 | Inquire for pricing | Inquire for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for up-to-date information and quotes for bulk quantities.
Metabolic Pathways of L-Serine
L-serine is a non-essential amino acid that plays a central role in a multitude of cellular processes. It serves as a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a major source of one-carbon units for the synthesis of purines and thymidylate.[1] The de novo synthesis of L-serine originates from the glycolytic intermediate 3-phosphoglycerate.[1]
Experimental Protocols: Stable Isotope Tracing with L-Serine
General Experimental Workflow
The workflow for a typical stable isotope tracing experiment involves several key stages, from preparing the labeled media to analyzing the mass spectrometry data.
Detailed Generalized Protocol
Objective: To trace the metabolic fate of L-serine in cultured cells using this compound.
Materials:
-
This compound
-
Base medium deficient in L-serine (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled serine from the serum
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Cold methanol (-80°C)
-
Liquid nitrogen
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system
Procedure:
-
Media Preparation:
-
Prepare the base medium according to the manufacturer's instructions.
-
Supplement the base medium with dFBS to the desired concentration (e.g., 10%).
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Add the labeled L-serine stock solution to the supplemented base medium to the desired final concentration. The concentration should be similar to that in standard media formulations.
-
Prepare a control "light" medium with unlabeled L-serine at the same concentration.
-
Sterile-filter the final media preparations.
-
-
Cell Culture and Labeling:
-
Plate cells and grow them in the "light" medium until they reach the desired confluency (typically 70-80%).
-
Aspirate the "light" medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed "heavy" (labeled) medium to the cells.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest. For central carbon metabolism, this can range from a few minutes to several hours.
-
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Immediately add a sufficient volume of ice-cold (-80°C) 80% methanol to the plate.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a suitable chromatography method (e.g., HILIC for polar metabolites).
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of serine and its downstream metabolites.
-
Data Analysis:
-
Identify the different mass isotopologues for serine and its known metabolic products (e.g., glycine, cysteine).
-
Correct for the natural abundance of 13C and 15N isotopes.
-
Calculate the fractional enrichment of the labeled isotopes in each metabolite over time.
-
Use this data to infer the activity of the metabolic pathways involving L-serine.
This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of the experimental conditions will be necessary to achieve the desired results.
References
The Central Role of L-Serine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-serine, a non-essential amino acid, stands at a critical intersection of cellular metabolism, playing a pivotal role in the biosynthesis of a vast array of essential biomolecules and participating in key signaling pathways. Its metabolic network is intricately linked to cell proliferation, nucleotide synthesis, redox homeostasis, and neurological function. Dysregulation of L-serine metabolism has been implicated in a range of pathologies, from neurological disorders to cancer, making it a focal point for therapeutic development. This technical guide provides an in-depth exploration of the biological roles of L-serine, detailing its metabolic pathways, associated quantitative data, and the experimental protocols used for its investigation.
Core Metabolic Pathways of L-Serine
L-serine is both synthesized de novo and catabolized through a series of interconnected pathways that are fundamental to cellular function.
De Novo Biosynthesis: The Phosphorylated Pathway
The primary route for L-serine biosynthesis in mammalian cells is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) through three enzymatic steps.[1] This pathway is particularly crucial in the brain, where L-serine is predominantly synthesized by astrocytes and supplied to neurons.[2]
The three key enzymes in this pathway are:
-
3-Phosphoglycerate Dehydrogenase (PHGDH): Catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.
-
Phosphoserine Aminotransferase 1 (PSAT1): Transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine and α-ketoglutarate.
-
Phosphoserine Phosphatase (PSPH): Hydrolyzes O-phospho-L-serine to produce L-serine and inorganic phosphate.[1]
Caption: The phosphorylated pathway of L-serine biosynthesis.
L-Serine Catabolism and Interconversion
L-serine is a precursor for a multitude of other essential molecules:
-
Glycine and One-Carbon Metabolism: L-serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a pyridoxal phosphate-dependent enzyme.[3] This reaction is a major source of one-carbon units for the folate cycle, which are crucial for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions.[4] There are two isoforms of SHMT: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.
-
Cysteine Synthesis: L-serine condenses with homocysteine to form cystathionine, which is then cleaved to produce cysteine. This pathway, known as the transsulfuration pathway, links L-serine metabolism to the synthesis of the antioxidant glutathione.[4][5]
-
Sphingolipid and Phospholipid Synthesis: L-serine is an essential precursor for the synthesis of sphingolipids and phospholipids, which are critical components of cell membranes.[6][7] The condensation of L-serine with palmitoyl-CoA is the initial step in sphingolipid biosynthesis.[7]
-
Pyruvate Production: L-serine can be deaminated by serine dehydratase to form pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[8]
Caption: Major metabolic fates of L-serine.
L-Serine in Cellular Signaling
Beyond its role as a metabolic building block, L-serine and its derivatives are important signaling molecules, particularly in the nervous system.
-
D-Serine as a Neuromodulator: L-serine is converted to its enantiomer, D-serine, by the enzyme serine racemase. D-serine is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a crucial role in synaptic plasticity, learning, and memory.[5]
-
L-Serine as an Inhibitory Neurotransmitter: L-serine itself can act as an inhibitory neurotransmitter by activating glycine receptors, which reduces neuronal excitability.[6][9]
Caption: Signaling roles of L-serine and D-serine in the synapse.
Quantitative Data in L-Serine Metabolism
The following tables summarize key quantitative data related to L-serine metabolism.
Table 1: Kinetic Properties of Key Enzymes in L-Serine Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Organism/Tissue |
| SHMT (Thermostable) | Phenylserine | 23.26 | 242 | Geobacillus thermodenitrificans |
| SHMT (ApSHMT) | L-serine | 0.379 | 1.104 | Acyrthosiphon pisum |
| SHMT (PvSHMT) | L-serine | 0.18 | - | Plasmodium vivax |
| SHMT (B. mori) | L-serine | 1.8 | - | Bombyx mori |
Note: Enzyme kinetic parameters can vary significantly depending on the specific isoform, organism, and experimental conditions.
Table 2: Concentrations of L-Serine and Related Metabolites
| Metabolite | Fluid/Tissue | Concentration (µmol/L) | Condition |
| L-Serine | Cerebrospinal Fluid | - | Age-dependent |
| D-Serine | Cerebrospinal Fluid | 0.14 - 0.20 (Quantification Limit) | Healthy Controls |
| Glycine | Cerebrospinal Fluid | 0.14 (Quantification Limit) | Healthy Controls |
Table 3: L-Serine Supplementation in Clinical Trials
| Condition | Dosage | Duration | Outcome |
| Amyotrophic Lateral Sclerosis (ALS) | 0.5 g to 15 g twice daily | 6 months | Appeared safe; suggested possible dose-related slowing of progression.[10] |
| Hereditary Sensory Neuropathy Type 1 (HSAN1) | 400 mg/kg/day | 1 year | Improved Charcot-Marie-Tooth Neuropathy Score; reduced deoxysphinganine levels.[11] |
Experimental Protocols for Studying L-Serine Metabolism
A variety of experimental techniques are employed to investigate the intricate network of L-serine metabolism.
Enzyme Activity Assays
4.1.1. PHGDH Activity Assay (Colorimetric)
This assay measures the production of NADH resulting from the PHGDH-catalyzed oxidation of 3-phosphoglycerate.
-
Principle: PHGDH converts 3-phosphoglycerate and NAD+ to 3-phosphohydroxy-pyruvate and NADH. The resulting NADH is used to reduce a probe, generating a colorimetric signal at 450 nm.[8][12]
-
Protocol Outline:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to collect the supernatant. Proteins may be precipitated with ammonium sulfate to remove small molecule interferences.[8]
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of NADH.
-
Reaction Mix Preparation: Prepare a reaction mix containing PHGDH Assay Buffer, PHGDH Substrate (3-phosphoglycerate), and PHGDH Developer (probe and diaphorase).
-
Measurement: Add the reaction mix to samples and standards in a 96-well plate. Measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[8]
-
Calculation: Determine the rate of NADH production from the standard curve and calculate PHGDH activity.
-
Caption: Workflow for a colorimetric PHGDH activity assay.
4.1.2. PSAT1 Activity Assay (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are available to quantify the amount of PSAT1 protein in a sample.
-
Principle: A sandwich ELISA format is used, where a capture antibody specific for PSAT1 is coated on a microplate. The sample is added, and any PSAT1 present is bound. A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate and a substrate to produce a colorimetric signal.[1][13]
-
Protocol Outline:
-
Plate Preparation: Use a microplate pre-coated with an anti-PSAT1 antibody.
-
Sample and Standard Addition: Add standards and samples to the wells and incubate.
-
Detection Antibody Addition: Wash the plate and add a biotinylated anti-PSAT1 detection antibody. Incubate.
-
Enzyme Conjugate Addition: Wash the plate and add streptavidin-HRP. Incubate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until color develops.
-
Stop Reaction and Read: Add a stop solution and measure the absorbance at 450 nm.
-
Calculation: Determine the PSAT1 concentration from the standard curve.
-
4.1.3. PSPH Activity Assay
The activity of PSPH is typically measured by detecting the release of inorganic phosphate.
-
Principle: PSPH hydrolyzes O-phospho-L-serine to L-serine and inorganic phosphate. The released phosphate can be quantified using a malachite green-based colorimetric assay.[14]
-
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, and O-phospho-L-serine.
-
Enzyme Addition: Initiate the reaction by adding the sample containing PSPH. Incubate at 37°C.
-
Stop Reaction and Color Development: At various time points, stop the reaction by adding a malachite green reagent. This reagent also forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance at a wavelength around 620-660 nm.
-
Calculation: Determine the amount of phosphate released from a phosphate standard curve and calculate the enzyme activity.
-
Metabolic Flux Analysis using Stable Isotope Tracing
This powerful technique allows for the quantitative analysis of the flow of metabolites through a pathway.
-
Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-serine. The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry. This provides information on the relative and absolute flux rates through different pathways.[15]
-
Protocol Outline:
-
Cell Culture: Culture cells in a defined medium.
-
Isotope Labeling: Replace the medium with one containing the stable isotope-labeled substrate and incubate for a specific period.
-
Metabolite Extraction: Harvest the cells and extract the metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution of L-serine and its downstream metabolites.
-
Flux Calculation: Use computational models to calculate the metabolic flux rates based on the isotopic labeling patterns.
-
Caption: General workflow for metabolic flux analysis using stable isotope tracing.
Quantification of L-Serine and its Derivatives by Mass Spectrometry
Accurate quantification of L-serine, D-serine, and glycine is crucial for understanding their roles in health and disease.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying these amino acids in biological samples. The method involves chromatographic separation followed by mass spectrometric detection and quantification.[6][16]
-
Protocol Outline:
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, CSF, tissue homogenates) using a suitable method (e.g., protein precipitation with organic solvents).
-
Chromatographic Separation: Separate the amino acids using an appropriate HPLC or UPLC column. For enantiomeric separation of L- and D-serine, a chiral column or chiral derivatization is required.[6]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target amino acids and their stable isotope-labeled internal standards.
-
Quantification: Generate a standard curve using known concentrations of the amino acids and their internal standards to quantify the analytes in the samples.
-
L-Serine in Disease and Therapeutic Implications
Given its central role in metabolism, it is not surprising that dysregulation of L-serine pathways is associated with various diseases.
-
Neurological Disorders: Deficiencies in the L-serine biosynthesis pathway can lead to severe neurological symptoms, including microcephaly and seizures.[1] Altered L-serine and D-serine levels have been implicated in schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[6][17][18] L-serine supplementation is being investigated as a potential therapeutic strategy for some of these conditions.[19]
-
Cancer: Many cancer cells exhibit increased flux through the serine biosynthesis pathway to support their high proliferative rate and to provide precursors for nucleotide synthesis and redox balance.[20][21] This has led to the development of inhibitors targeting PHGDH as potential anti-cancer agents.
-
Diabetic Neuropathy: L-serine deficiency has been associated with diabetic neuropathy, and supplementation has shown therapeutic benefits in some studies.[6]
Conclusion
L-serine is a cornerstone of cellular metabolism, with its influence extending from the fundamental building blocks of life to complex neuronal signaling. The intricate network of its synthesis, catabolism, and downstream utilization highlights its importance in maintaining cellular homeostasis. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further unravel the complexities of L-serine metabolism and to explore its therapeutic potential in a range of human diseases. A deeper understanding of this multifaceted amino acid will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Human Phosphoserine Aminotransferase 1 (PSAT1) ELISA Kit RDR-PSAT1-Hu - Ready to Use ELISA Kits [reddotbiotech.com]
- 2. affigenbio.com [affigenbio.com]
- 3. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 4. store.genprice.com [store.genprice.com]
- 5. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human PSAT1(Phosphoserine aminotransferase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. abcam.com [abcam.com]
- 9. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Randomized trial of l-serine in patients with hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. mybiosource.com [mybiosource.com]
- 14. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. D-serine Measurements in Brain Slices or Other Tissue Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serine metabolism in tumor progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Tracing in Metabolomics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has emerged as an indispensable technique in the field of metabolomics, offering a dynamic view of metabolic pathways that complements traditional static measurements of metabolite concentrations.[1] By introducing substrates enriched with stable (non-radioactive) isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H) into a biological system, researchers can track the transformation of these labeled atoms through intricate metabolic networks.[2][3][4] This powerful methodology allows for the elucidation of pathway activities, the quantification of metabolic fluxes, and the identification of metabolic reprogramming in various physiological and pathological states, including cancer and in the context of drug development.[1][3][5]
This technical guide provides a comprehensive overview of the core principles, experimental protocols, data presentation, and visualization of stable isotope tracing in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to design, execute, and interpret stable isotope tracing experiments.
Core Principles of Stable Isotope Tracing
The fundamental concept behind stable isotope tracing is the introduction of a labeled metabolic precursor into a biological system and the subsequent detection of the isotope label in downstream metabolites.[2] As the biological system metabolizes the labeled precursor, the heavy isotopes are incorporated into various intermediates and end-products of metabolic pathways.[2] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the extent of isotope incorporation.[6]
Key Terminology:
-
Isotopes: Variants of a chemical element that have the same number of protons but different numbers of neutrons, resulting in different mass numbers.
-
Stable Isotopes: Non-radioactive isotopes that do not decay over time, making them safe for in vivo studies.[2]
-
Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose with all ¹²C atoms (M+0) and glucose with one ¹³C atom (M+1) are isotopologues.
-
Mass Isotopologue Distribution (MID): The fractional abundance of all isotopologues of a given metabolite. MID analysis is crucial for determining the contribution of a tracer to a metabolite pool.
Experimental Design and Workflow
A successful stable isotope tracing experiment hinges on a well-thought-out experimental design and a meticulously executed workflow. The following diagram illustrates the key stages of a typical stable isotope tracing experiment.
Selection of Isotopic Tracers
The choice of isotopic tracer is dictated by the specific metabolic pathway under investigation. Below is a table summarizing commonly used tracers and their primary applications.
| Stable Isotope Tracer | Primary Application(s) | Key Metabolic Pathways Investigated |
| [U-¹³C₆]-Glucose | General carbon metabolism, glycolysis, TCA cycle flux, gluconeogenesis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis |
| [1,2-¹³C₂]-Glucose | Distinguishing between glycolysis and the pentose phosphate pathway | Glycolysis, Pentose Phosphate Pathway |
| [U-¹³C₅, ¹⁵N₂]-Glutamine | TCA cycle anaplerosis, nitrogen metabolism | TCA Cycle, Amino Acid Metabolism, Nucleotide Synthesis |
| [¹⁵N]-Amino Acids | Whole-body and muscle protein synthesis and breakdown | Protein Turnover |
| [U-¹³C₁₆]-Palmitate | Fatty acid oxidation and synthesis, lipolysis | Lipid Metabolism, De Novo Lipogenesis |
| Deuterated Water (²H₂O) | De novo lipogenesis, gluconeogenesis, cholesterol synthesis | Fatty Acid Synthesis, Glucose Production |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and accuracy of stable isotope tracing experiments.
Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells
This protocol outlines the general steps for a ¹³C-glucose tracing experiment in adherent mammalian cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
[U-¹³C₆]-Glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approximately 80% confluency) at the time of the experiment. Culture cells overnight in their standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-Glucose to the desired final concentration (e.g., 10 mM) and dFBS. Warm the medium to 37°C before use.
-
Initiation of Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS. Immediately add the pre-warmed labeling medium to the cells.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired labeling period. The duration depends on the pathway of interest; for example, glycolysis reaches isotopic steady state within minutes, while the TCA cycle may take a few hours.[7]
-
Quenching and Metabolite Extraction:
-
To rapidly halt metabolism, place the culture plate on dry ice and aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[6]
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.[6]
Protocol 2: In Vivo Stable Isotope Tracing in Animal Models
This protocol provides a general framework for an in vivo ¹³C-glucose tracing study in mice. All animal procedures must be performed in accordance with institutional guidelines.[9]
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
[U-¹³C₆]-Glucose solution (sterile)
-
Infusion pump and catheters
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer (e.g., 80% methanol)
Procedure:
-
Animal Preparation: For studies involving glucose metabolism, it is common to fast the animals overnight (12-16 hours) to achieve a metabolic baseline.[9] Anesthetize the animal prior to the procedure.
-
Tracer Infusion: A primed-continuous infusion is often used to achieve and maintain a steady-state isotopic enrichment in the plasma. This involves an initial bolus injection of the tracer followed by a continuous infusion at a lower rate.[10] The tracer can be delivered via various routes, including tail vein or jugular vein catheterization.[11][12]
-
Tissue Collection: At the end of the infusion period, collect blood samples and immediately harvest the tissues of interest. To preserve the metabolic state, it is crucial to rapidly freeze the tissues in liquid nitrogen immediately upon collection.[2][13]
-
Metabolite Extraction from Tissues:
-
The frozen tissue is pulverized into a fine powder under liquid nitrogen.
-
The powdered tissue is then homogenized in a pre-chilled extraction solvent (e.g., 80% methanol).
-
The homogenate is centrifuged at high speed at 4°C to pellet tissue debris and proteins.
-
The supernatant containing the metabolites is collected for further processing.
-
-
Sample Preparation for Analysis: Similar to the in vitro protocol, the metabolite extracts are dried and stored at -80°C until analysis.
Data Presentation and Analysis
The analysis of data from stable isotope tracing experiments involves several computational steps to derive meaningful biological insights.
Data Processing and Quantitative Summary
Raw data from the mass spectrometer must be processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes. The quantitative data is typically summarized in tables to facilitate comparison between different experimental conditions.
The following table shows an example of MID data from a [U-¹³C₆]-glucose tracing experiment in cancer cells, highlighting the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.
| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Treated Cells (Fractional Abundance) |
| Pyruvate | M+0 | 0.10 | 0.25 |
| M+3 | 0.90 | 0.75 | |
| Lactate | M+0 | 0.05 | 0.20 |
| M+3 | 0.95 | 0.80 | |
| Citrate | M+0 | 0.30 | 0.50 |
| M+2 | 0.60 | 0.40 | |
| M+3 | 0.05 | 0.05 | |
| M+4 | 0.04 | 0.04 | |
| M+5 | 0.01 | 0.01 | |
| Malate | M+0 | 0.40 | 0.60 |
| M+2 | 0.35 | 0.25 | |
| M+3 | 0.20 | 0.10 | |
| M+4 | 0.05 | 0.05 |
M+n denotes the isotopologue with 'n' ¹³C atoms.
Visualization of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for communicating complex biological information. The following diagrams were generated using the DOT language with Graphviz.
Central Carbon Metabolism
This diagram illustrates the flow of carbon from glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Tracing [1,2-¹³C₂]-Glucose
This diagram illustrates how [1,2-¹³C₂]-glucose can be used to differentiate between glycolysis and the pentose phosphate pathway.
Applications in Drug Development
Stable isotope tracing is a valuable tool in the pharmaceutical industry for:
-
Target Identification and Validation: By revealing metabolic pathways that are dysregulated in disease, stable isotope tracing can help identify novel drug targets.
-
Mechanism of Action Studies: This technique can elucidate how a drug candidate modulates specific metabolic pathways, providing insights into its mechanism of action.
-
Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers.
-
ADME Studies: Labeled compounds are used to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[14]
Conclusion
Stable isotope tracing in metabolomics is a powerful and versatile methodology that provides unparalleled insights into the dynamic nature of metabolism. By enabling the quantification of metabolic fluxes and the elucidation of pathway activities, this technique has become a cornerstone of metabolic research. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, experimental protocols, and data analysis strategies outlined in this guide is essential for harnessing the full potential of stable isotope tracing to advance our understanding of biology and to develop novel therapeutics.
References
- 1. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 12. ckisotopes.com [ckisotopes.com]
- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Safety Profile of L-Serine-13C3,15N,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for L-Serine-13C3,15N,d3, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and as an internal standard in mass spectrometry-based applications. Due to the limited availability of a specific safety data sheet (SDS) for this multi-labeled compound, this document compiles and extrapolates information from SDSs of closely related isotopologues, including L-Serine-13C3,15N, L-Serine-13C3, and the parent compound, L-Serine. This guide is intended to equip researchers and drug development professionals with the necessary information to handle this compound safely.
Chemical and Physical Properties
This compound is a solid, crystalline powder. Its fundamental properties are similar to that of unlabeled L-Serine, with the key difference being its increased molecular weight due to isotopic enrichment.
| Property | Data | Source |
| Molecular Formula | C₃H₇NO₃ (with isotopic labeling) | [1] |
| Molecular Weight | Approximately 112.08 g/mol | [2] |
| Appearance | Solid | [2][3] |
| Melting Point | 222 °C (decomposes) | [2][3] |
| Solubility | Soluble in water (50 mg/mL with sonication) | [4] |
| Storage Temperature | Recommended at -20°C or 4°C for sealed storage, away from moisture and light. | [4][5] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), L-Serine and its isotopologues are generally not classified as hazardous substances. However, some suppliers indicate potential hazards, particularly for the 13C3 labeled variant, which warrants a cautious approach.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation Category 2 | H315 |
| Causes serious eye irritation | Eye Irritation Category 2A | H319 |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) Category 3 | H335 |
| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic Hazard Category 3 | H412 |
Note: These classifications are primarily associated with L-Serine-13C3 and should be considered as a precautionary measure for this compound.[6]
The following diagram illustrates the logical workflow for assessing the hazards of this compound, starting from available data on related compounds.
References
- 1. L-Serine-13C3 | C3H7NO3 | CID 71309922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Serine-13C3,15N,2,3,3-d3 98 atom % D, 99 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Serin-13C3,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Isotopic Purity of L-Serine-¹³C₃,¹⁵N,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of L-Serine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid crucial for a wide range of applications in metabolic research, proteomics, and drug development. Understanding and verifying the isotopic purity of this compound is paramount for generating accurate and reproducible experimental results.
Quantitative Data on Isotopic Purity
The isotopic purity of L-Serine-¹³C₃,¹⁵N,d₃ is a critical parameter that defines its quality and suitability for use as an internal standard or tracer in mass spectrometry-based analyses. Commercial suppliers typically provide a certificate of analysis with specifications for isotopic enrichment. Below is a summary of typical quantitative data for this product.
| Parameter | Specification | Method of Analysis |
| ¹³C Isotopic Enrichment | ≥ 98-99 atom % | Mass Spectrometry |
| ¹⁵N Isotopic Enrichment | ≥ 98-99 atom % | Mass Spectrometry |
| Deuterium (d) Enrichment | ≥ 98 atom % | Mass Spectrometry |
| Chemical Purity | ≥ 95-98% | HPLC, NMR |
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of L-Serine-¹³C₃,¹⁵N,d₃ is typically performed using mass spectrometry coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming isotopic labeling patterns.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of the isotopic purity of L-Serine-¹³C₃,¹⁵N,d₃ using GC-MS.
2.1.1. Sample Preparation and Derivatization
To make the polar amino acid L-Serine volatile for GC analysis, a two-step derivatization is commonly employed.
-
Esterification: The carboxyl group is esterified, for example, by reacting the L-Serine sample with an acidified alcohol (e.g., 3 M HCl in n-butanol) at 60-100°C for 30-60 minutes. The excess reagent is then evaporated under a stream of nitrogen.
-
Acylation: The amino and hydroxyl groups are acylated using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) or trifluoroacetic anhydride (TFAA). The reaction is typically carried out at 60-110°C for 10-30 minutes. The resulting derivative, for instance, N,O-bis(trifluoroacetyl) serine methyl ester, is then ready for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A high-resolution capillary column (e.g., TG-5SIL MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used for separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the derivatized serine from any impurities. A typical program might start at 50-70°C, hold for a few minutes, then ramp up to 250-300°C.
-
Injector: Split/splitless injector, typically operated at 250-280°C.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements and resolving isotopic peaks.[1]
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Data Acquisition: Data is acquired in full scan mode to observe the entire mass spectrum of the derivatized L-Serine and in selected ion monitoring (SIM) mode to quantify the different isotopologues.
2.1.3. Data Analysis
The isotopic purity is calculated by determining the relative abundance of the mass ions corresponding to the fully labeled L-Serine-¹³C₃,¹⁵N,d₃ and any unlabeled or partially labeled species. The mass spectrum will show a cluster of peaks around the molecular ion, and the relative intensities of these peaks are used to calculate the atom percent enrichment for each isotope. Corrections for the natural abundance of isotopes in the derivatizing agents and the unlabeled L-Serine backbone must be applied for accurate quantification.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative approach that often requires less sample derivatization.
2.2.1. Sample Preparation
The L-Serine-¹³C₃,¹⁵N,d₃ sample is typically dissolved in a suitable solvent, often the initial mobile phase of the LC method (e.g., water with a small percentage of formic acid).
2.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amino acids.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) can be used for high sensitivity and specificity, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
2.2.3. Data Analysis
Similar to GC-MS, the isotopic enrichment is determined by analyzing the mass spectra of the eluting L-Serine. The mass shift between the unlabeled and the fully labeled compound is used to confirm the incorporation of the stable isotopes. The relative intensities of the different isotopologue peaks in the mass spectrum are used to calculate the isotopic purity.
Visualizations
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the general workflow for determining the isotopic purity of L-Serine-¹³C₃,¹⁵N,d₃ using GC-MS.
Caption: Workflow for GC-MS based isotopic purity determination of L-Serine.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, accuracy, and the need for structural information.
Caption: Key analytical techniques for isotopic purity analysis of L-Serine.
References
Applications of Heavy Isotope-Labeled Serine in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heavy isotope-labeled serine has emerged as an indispensable tool in modern biological and biomedical research. By replacing specific atoms in the serine molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), scientists can trace the journey of this crucial amino acid through complex metabolic networks. This guide provides a comprehensive overview of the core applications of heavy isotope-labeled serine, with a focus on metabolic tracing, proteomics, and its role in drug development.
Metabolic Tracing with Heavy Isotope-Labeled Serine
Stable isotope tracing is a powerful technique to elucidate the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is not achievable with traditional genomics or proteomics alone. Heavy isotope-labeled serine is particularly valuable due to serine's central role in numerous biosynthetic and energy-producing pathways.
One-Carbon Metabolism
Serine is a major donor of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine and methionine), and for methylation reactions that regulate gene expression and other cellular processes.[1][2] By using serine labeled at the C3 position ([3-¹³C]-serine), researchers can track the transfer of this one-carbon unit to tetrahydrofolate (THF) and its subsequent incorporation into various biomolecules.
For instance, studies in cancer cells have utilized [U-¹³C₃, ¹⁵N]-serine to demonstrate that serine-derived carbons are used for de novo ATP synthesis, which in turn supports the methionine cycle and DNA/RNA methylation.[3] This highlights a critical link between serine metabolism and epigenetic regulation in cancer.
Nucleotide Synthesis
The demand for nucleotides is significantly elevated in proliferating cells, such as cancer cells.[4] Heavy isotope-labeled serine is instrumental in quantifying the contribution of serine to both purine and pyrimidine synthesis. Using uniformly labeled glucose ([U-¹³C]-glucose) in combination with labeled serine allows researchers to distinguish between de novo synthesized serine and serine taken up from the extracellular environment, and their respective contributions to nucleotide pools.[2]
Lipid Synthesis
Serine is a precursor for the synthesis of sphingolipids and phospholipids, which are essential components of cell membranes and signaling molecules.[5] Deuterium-labeled serine (e.g., [2,3,3-D₃]-serine) can be used to trace its incorporation into these lipid species. This approach has been used to monitor the de novo synthesis of sphingolipids and to study the kinetics of enzymes involved in this pathway, such as serine palmitoyltransferase.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for quantitative proteomics.[6][7][8][9] In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or a heavy isotope-labeled essential amino acid. Since serine is a non-essential amino acid, its direct use in SILAC is less common for complete proteome labeling in cells that can synthesize it. However, in auxotrophic cell lines or for specific applications like pulse-chase experiments to measure protein turnover, heavy isotope-labeled serine can be employed.
Measuring Protein Turnover
Dynamic SILAC, or pulse-SILAC, is used to measure the rates of protein synthesis and degradation.[5][10] Cells are initially grown in "light" medium and then switched to a "heavy" medium containing labeled amino acids. The rate of incorporation of the heavy label into proteins over time provides a measure of protein synthesis, while the disappearance of the light form reflects protein degradation.
Applications in Drug Development
Heavy isotope-labeled serine plays a crucial role in various stages of drug development, from target identification and validation to pharmacokinetic studies.
Target Engagement and Mechanism of Action Studies
By tracing the metabolic fate of labeled serine, researchers can assess how a drug candidate perturbs specific metabolic pathways. For example, if a drug is designed to inhibit an enzyme in the one-carbon metabolism pathway, treating cells with the drug and tracing labeled serine would reveal a buildup of the substrate and a decrease in the product of the targeted enzyme.
Pharmacokinetics and Metabolite Profiling
Deuterated forms of serine and other molecules are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The heavy isotope label allows for the differentiation of the drug and its metabolites from endogenous compounds, enabling precise quantification in biological samples.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing heavy isotope-labeled serine to investigate metabolic flux and protein turnover.
Table 1: Metabolic Flux Ratios in Cancer Cells
| Cell Line | Labeled Serine Tracer | Metabolic Pathway | Flux Ratio (Relative to Control) | Reference |
| HCT116 | [U-¹³C₃, ¹⁵N]-Serine | De Novo ATP Synthesis from Serine | 1.25 | [3] |
| RKO | [U-¹³C₃, ¹⁵N]-Serine | De Novo ATP Synthesis from Serine | 1.40 | [3] |
| MDA-MB-468 | [3-¹³C]-Serine | Serine Contribution to Purines | 0.85 (with Rotenone) | [2] |
| A549 | [U-¹³C]-Serine | Serine Contribution to Glycine | 0.60 (in Plasmax media) | [11] |
Table 2: Protein Half-Life in Primary Human Cells Measured by Dynamic SILAC
| Cell Type | Protein | Half-Life (hours) | Reference |
| B-cells | CD20 | 24.5 | [6] |
| Monocytes | CD14 | 9.8 | [6] |
| NK cells | NKG2D | 15.2 | [6] |
| Hepatocytes | Albumin | 480 | [6] |
Experimental Protocols
General Protocol for ¹³C-Serine Labeling and GC-MS Analysis
This protocol outlines the general steps for tracing the metabolism of ¹³C-labeled serine in cultured cells followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing the ¹³C-labeled serine tracer (e.g., [U-¹³C₃]-serine) at a physiological concentration. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a GC column.
-
Detect the mass-to-charge ratio (m/z) of the metabolite fragments in the mass spectrometer.
-
-
Data Analysis:
-
Identify the metabolites based on their retention time and mass spectra.
-
Determine the mass isotopologue distribution (MID) for each metabolite to quantify the incorporation of the ¹³C label. This information is used to calculate metabolic fluxes.[12]
-
General Protocol for Dynamic SILAC to Measure Protein Turnover
This protocol provides a general workflow for a dynamic SILAC experiment to determine protein turnover rates.
-
Cell Culture and Labeling:
-
Adapt cells to grow in "light" SILAC medium, where the natural amino acids (e.g., L-arginine and L-lysine) are replaced with their light isotopic forms. This typically requires several cell doublings for complete incorporation.
-
Initiate the "pulse" by switching the cells to "heavy" SILAC medium containing the heavy isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Harvest cells at different time points during the pulse.
-
-
Sample Preparation:
-
Lyse the cells and quantify the protein concentration.
-
For each time point, mix an equal amount of protein from the "heavy" labeled sample with a fully "light" labeled control sample.
-
Digest the protein mixture into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and the ratio of heavy to light forms.
-
-
Data Analysis:
Conclusion
Heavy isotope-labeled serine is a versatile and powerful tool for researchers across various disciplines. Its application in metabolic tracing provides unprecedented insights into the intricate network of cellular metabolism, particularly in the context of diseases like cancer. In proteomics, it enables the accurate quantification of protein dynamics, shedding light on the regulation of cellular processes. Furthermore, its use in drug development facilitates a deeper understanding of drug mechanisms and pharmacokinetics. As analytical technologies continue to advance, the applications of heavy isotope-labeled serine are expected to expand, further unraveling the complexities of biological systems.
References
- 1. ovid.com [ovid.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking post-translational modifications and protein turnover by site-resolved protein turnover profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Systematic analysis of protein turnover in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Utilizing L-Serine-13C3,15N,d3 for Advanced Mass Spectrometry-Based Metabolic Research
Quantitative Proteomics Workflow Utilizing Labeled L-Serine for Cellular Metabolism and Signaling Pathway Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative proteomics is a powerful methodology for the comprehensive analysis of protein abundance and its dynamic changes within complex biological systems.[1][2] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that allows for accurate relative quantification of thousands of proteins simultaneously.[3][4][5][6] This technique involves growing cells in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart.[6][7] This leads to the incorporation of the "heavy" amino acid into all newly synthesized proteins.[5] By comparing the mass spectrometry (MS) signal intensities of heavy and light peptide pairs, precise quantification of protein abundance between different experimental conditions can be achieved.[8]
This document outlines a detailed workflow and protocols for a quantitative proteomics study using stable isotope-labeled L-Serine. L-Serine is a crucial amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids and lipids.[9][10][11] Dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders, making it a critical area of investigation in drug development.[9][12][13]
Experimental Workflow Overview
The overall experimental workflow for a quantitative proteomics experiment with labeled L-Serine can be divided into several key stages, from cell culture to data analysis.
Caption: A generalized experimental workflow for quantitative proteomics using labeled L-Serine.
L-Serine Metabolism and Associated Signaling Pathways
L-Serine is a central metabolite that connects glycolysis to various biosynthetic pathways. Its metabolism is crucial for cell proliferation and survival.
Caption: Key pathways of L-Serine metabolism, starting from the glycolytic intermediate 3-phosphoglycerate.[14]
Experimental Protocols
Protocol 1: SILAC Labeling with L-Serine
This protocol describes the metabolic labeling of two cell populations for a typical SILAC experiment.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Serine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Serine (unlabeled).
-
"Heavy" L-Serine (e.g., ¹³C₃, ¹⁵N₁-L-Serine).
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS).
-
Cell culture flasks or plates.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the L-Serine-deficient medium according to the manufacturer's instructions and supplement with "light" L-Serine to the normal physiological concentration. Add dFBS to a final concentration of 10% and penicillin-streptomycin.
-
Heavy Medium: Reconstitute the L-Serine-deficient medium and supplement with "heavy" L-Serine to the same final concentration as the light medium. Add dFBS and penicillin-streptomycin as above.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium (control) and the other in the "heavy" medium (experimental).
-
To ensure complete incorporation of the labeled amino acid, cells must be cultured for at least five to six cell doublings in the respective SILAC media.[6][15][16]
-
Monitor cell morphology and doubling time to ensure that the heavy isotope does not adversely affect cell health.[6]
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the desired experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the untreated or vehicle control.
-
-
Cell Harvesting:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the cells using a cell scraper or by trypsinization.
-
Count the cells from both the "light" and "heavy" populations.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Ammonium bicarbonate.
-
Formic acid.
-
Acetonitrile (ACN).
-
C18 StageTips or equivalent solid-phase extraction material.
Procedure:
-
Cell Lysis and Protein Extraction:
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count.
-
Resuspend the combined cell pellet in lysis buffer and incubate on ice.
-
Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a BCA assay.
-
-
Reduction, Alkylation, and Digestion:
-
Take a desired amount of total protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid to stop the digestion.
-
Desalt and concentrate the peptides using C18 StageTips.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
The mass spectrometer will acquire MS1 scans to detect the peptide precursor ions (both light and heavy pairs) and MS2 scans to fragment the peptides for sequence identification.[17]
-
-
Data Processing:
-
Process the raw mass spectrometry data using specialized proteomics software (e.g., MaxQuant, Proteome Discoverer).[1][18]
-
The software will perform peptide and protein identification by searching the fragmentation spectra against a protein database.[2][17]
-
The software will also quantify the relative abundance of proteins by calculating the intensity ratios of the heavy and light peptide pairs.[8]
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the experimental condition compared to the control.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Example of Quantified Proteins Involved in L-Serine Metabolism
| Protein Name | Gene Name | UniProt ID | Log₂(Fold Change) (Heavy/Light) | p-value | Regulation |
| Phosphoglycerate dehydrogenase | PHGDH | P78330 | 1.58 | 0.001 | Upregulated |
| Phosphoserine aminotransferase 1 | PSAT1 | Q9Y617 | 1.21 | 0.005 | Upregulated |
| Phosphoserine phosphatase | PSPH | P78331 | 0.95 | 0.012 | Upregulated |
| Serine hydroxymethyltransferase | SHMT1 | P34896 | -1.32 | 0.008 | Downregulated |
Table 2: Example of Top 5 Upregulated Proteins in Drug-Treated Cells
| Protein Name | Gene Name | UniProt ID | Log₂(Fold Change) (Heavy/Light) | p-value | Cellular Function |
| Protein X | GENEX | P12345 | 3.12 | <0.001 | Apoptosis |
| Protein Y | GENEY | Q67890 | 2.89 | <0.001 | Cell Cycle |
| Protein Z | GENEZ | A1B2C3 | 2.54 | 0.002 | Signal Transduction |
| Protein A | GENEA | D4E5F6 | 2.31 | 0.003 | Metabolism |
| Protein B | GENEB | G7H8I9 | 2.15 | 0.004 | DNA Repair |
Table 3: Example of Top 5 Downregulated Proteins in Drug-Treated Cells
| Protein Name | Gene Name | UniProt ID | Log₂(Fold Change) (Heavy/Light) | p-value | Cellular Function |
| Protein C | GENEC | J0K1L2 | -2.78 | <0.001 | Protein Synthesis |
| Protein D | GENED | M3N4O5 | -2.45 | <0.001 | Cell Adhesion |
| Protein E | GENEE | P6Q7R8 | -2.11 | 0.001 | Cytoskeletal Org. |
| Protein F | GENEF | S9T0U1 | -1.98 | 0.002 | Vesicular Transport |
| Protein G | GENEG | V2W3X4 | -1.85 | 0.003 | Transcription |
Applications in Drug Development
Quantitative proteomics using labeled L-Serine can provide valuable insights at various stages of the drug development pipeline.[12][13][19]
-
Target Identification and Validation: By profiling proteome-wide changes upon drug treatment, novel drug targets and biomarkers can be identified.
-
Mechanism of Action Studies: Understanding how a drug candidate alters protein expression and signaling pathways can elucidate its mechanism of action.[20]
-
Off-Target Effects and Toxicity Assessment: Unbiased proteomic analysis can reveal unintended protein expression changes, helping to assess potential off-target effects and toxicity of a drug candidate.
-
Biomarker Discovery: Proteins that show significant changes in expression in response to a disease or treatment can serve as potential biomarkers for disease diagnosis, prognosis, or treatment response.[13]
Conclusion
The use of labeled L-Serine in a quantitative proteomics workflow provides a powerful tool for investigating cellular metabolism and signaling. The detailed protocols and data presentation guidelines outlined in this document are intended to assist researchers in designing and executing robust and reproducible experiments. The insights gained from such studies can significantly advance our understanding of disease mechanisms and accelerate the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Mass Spectrometry Data in Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bigomics.ch [bigomics.ch]
- 19. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for In Vivo Metabolic Labeling with L-Serine-¹³C₃,¹⁵N,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine is a non-essential amino acid that serves as a central hub in cellular metabolism. It is not only a crucial component for protein synthesis but also a major source of one-carbon units for the synthesis of nucleotides, neurotransmitters, and for methylation reactions. The metabolic pathways of serine are often dysregulated in diseases such as cancer, making it a key area of investigation for therapeutic development.
Stable isotope tracing using molecules like L-Serine-¹³C₃,¹⁵N,d₃ provides a powerful method to quantitatively track the metabolic fate of serine in vivo. By replacing the naturally occurring ¹²C, ¹⁴N, and ¹H atoms with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, and deuterium), researchers can trace the journey of serine and its metabolic products through complex biochemical networks using mass spectrometry. This heavily labeled tracer allows for the simultaneous tracking of the carbon backbone, the amino group, and the hydrogen atoms, offering a multi-faceted view of serine metabolism.
These application notes provide an overview of the use of L-Serine-¹³C₃,¹⁵N,d₃ for in vivo metabolic labeling, including relevant metabolic pathways, experimental protocols, and data interpretation considerations.
Key Metabolic Pathways of L-Serine
L-Serine is a precursor to a wide array of essential biomolecules. Understanding its metabolic network is crucial for designing and interpreting in vivo labeling studies. The primary metabolic fates of serine are:
-
Glycine and One-Carbon Metabolism: Serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a reaction that is a major source of one-carbon units for the folate cycle. These one-carbon units are essential for purine and thymidylate synthesis, as well as for the regeneration of methionine from homocysteine.
-
Pyruvate Synthesis: Serine can be deaminated to pyruvate by serine dehydratase, feeding into the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis.
-
Phospholipid Synthesis: Serine is a precursor for the synthesis of phospholipids, such as phosphatidylserine and phosphatidylethanolamine.
-
Sphingolipid Synthesis: Serine is a key building block in the de novo synthesis of sphingolipids, including ceramides and sphingomyelin.
-
Cysteine Synthesis: Through the transsulfuration pathway, serine contributes to the synthesis of cysteine, a precursor for the major cellular antioxidant, glutathione.
Below is a diagram illustrating the central role of L-serine in cellular metabolism.
Caption: Central role of L-Serine in metabolism.
Experimental Protocols
The following protocols are generalized for in vivo metabolic labeling studies in mice using L-Serine-¹³C₃,¹⁵N,d₃. These should be adapted based on the specific research question, animal model, and available analytical instrumentation.
Experimental Workflow
The overall workflow for an in vivo metabolic labeling experiment is depicted below.
Caption: In vivo metabolic labeling workflow.
Protocol 1: Intravenous Infusion of L-Serine-¹³C₃,¹⁵N,d₃ in Mice
This protocol is adapted from established methods for in vivo stable isotope tracing with other nutrients.[1][2]
Materials:
-
L-Serine-¹³C₃,¹⁵N,d₃ (sterile, pyrogen-free)
-
Sterile 0.9% saline solution
-
Anesthetic (e.g., isoflurane)
-
Infusion pump and catheters
-
Surgical tools for catheter implantation
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvents (e.g., 80% methanol)
Procedure:
-
Animal Preparation:
-
Acclimate mice to the experimental conditions for at least one week.
-
For studies requiring a steady state of labeling, surgically implant a catheter into the jugular vein for tracer infusion. Allow animals to recover for 3-5 days.
-
-
Tracer Preparation:
-
Dissolve L-Serine-¹³C₃,¹⁵N,d₃ in sterile 0.9% saline to the desired concentration. The exact concentration will depend on the infusion rate and target plasma concentration. A common starting point for amino acid infusions is a priming dose followed by a continuous infusion.
-
-
Tracer Administration (Primed-Continuous Infusion):
-
Anesthetize the mouse.
-
Administer a priming bolus of the tracer solution to rapidly achieve the target isotopic enrichment in the plasma.
-
Immediately following the bolus, begin a continuous infusion at a constant rate using an infusion pump. The infusion duration can range from 30 minutes to several hours, depending on the metabolic pathways of interest.[3]
-
-
Tissue Collection:
Protocol 2: Metabolite Extraction from Tissues
This protocol provides a general method for extracting polar metabolites from frozen tissues.[4][5][6]
Materials:
-
Frozen tissue samples
-
80% Methanol (pre-chilled to -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Water (LC-MS grade)
-
Bead homogenizer or similar tissue disruptor
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
Add the tissue to a tube containing homogenization beads and pre-chilled 80% methanol.
-
Homogenize the tissue using a bead beater or other homogenizer. Keep samples on ice or at 4°C throughout the process.
-
-
Phase Separation:
-
Add water and chloroform to the homogenate to achieve a final solvent ratio of methanol:water:chloroform that facilitates phase separation (e.g., 2:0.8:1).
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Carefully collect the upper aqueous phase containing the polar metabolites.
-
Dry the extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water).
-
Data Presentation and Analysis
The analysis of samples from stable isotope tracing experiments is typically performed using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS). The data analysis involves identifying and quantifying the different isotopologues of serine and its downstream metabolites.
Quantitative Data Summary
The following tables provide illustrative quantitative data that might be obtained from an in vivo metabolic labeling study with L-Serine-¹³C₃,¹⁵N,d₃. The exact values will vary depending on the experimental conditions.
| Parameter | Value | Reference |
| Tracer | L-Serine-¹³C₃,¹⁵N,d₃ | - |
| Animal Model | Mouse (e.g., C57BL/6) | - |
| Administration Route | Intravenous Infusion | [7] |
| Priming Dose | Variable, to be optimized | - |
| Continuous Infusion Rate | Variable, to be optimized | - |
| Infusion Duration | 1 - 6 hours | [1][3] |
Table 1: Example Experimental Parameters for In Vivo L-Serine-¹³C₃,¹⁵N,d₃ Tracing
| Metabolite | Tissue | Expected Isotopologue | Fractional Enrichment (%) |
| L-Serine | Plasma | M+7 | 80-90 |
| L-Serine | Liver | M+7 | 60-70 |
| Glycine | Liver | M+2 | 40-50 |
| Phosphatidylserine | Brain | M+7 | 10-20 |
| Cysteine | Liver | M+3 | 20-30 |
Table 2: Illustrative Isotopic Enrichment in Tissues and Metabolites (Note: These are hypothetical values for illustrative purposes. Actual enrichment will depend on the experimental setup.)
Mass Spectrometry Data Analysis
The analysis of mass spectrometry data from multi-isotope tracing experiments requires specialized software to correct for the natural abundance of stable isotopes and to calculate the fractional enrichment of the tracer in different metabolites.[8] The multiple labels in L-Serine-¹³C₃,¹⁵N,d₃ allow for a detailed analysis of metabolic pathways. For example:
-
The ¹³C₃ label tracks the carbon backbone of serine as it is incorporated into other molecules.
-
The ¹⁵N label follows the amino group, providing insights into transamination reactions.
-
The d₃ (deuterium) label can provide information on redox reactions and the activity of specific dehydrogenases.[9]
The following diagram illustrates the logic of tracing the different isotopic labels from L-Serine-¹³C₃,¹⁵N,d₃ through its conversion to glycine.
Caption: Tracing isotopes from serine to glycine.
Conclusion
In vivo metabolic labeling with L-Serine-¹³C₃,¹⁵N,d₃ is a powerful technique for dissecting the complex roles of serine metabolism in health and disease. The detailed protocols and application notes provided here offer a framework for researchers to design and execute these technically demanding but highly informative experiments. Careful consideration of the experimental design, tracer administration, sample preparation, and data analysis is essential for obtaining high-quality, interpretable results that can advance our understanding of metabolic regulation and contribute to the development of novel therapeutic strategies.
References
- 1. In Vivo Evidence for Serine Biosynthesis-Defined Sensitivity of Lung Metastasis, but Not of Primary Breast Tumors, to mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. southalabama.edu [southalabama.edu]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium MRI of serine metabolism in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for L-Serine Isotopologue Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-serine is a non-essential amino acid central to cellular proliferation and metabolism. It serves as a crucial building block for proteins and lipids and is a primary source of one-carbon units for the synthesis of nucleotides and for methylation reactions. The analysis of L-serine and its isotopologues—molecules of serine that contain heavier isotopes, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N)—is fundamental to metabolic flux analysis. This technique allows researchers to trace the metabolic fate of serine, providing insights into the activity of pathways like the serine, glycine, one-carbon (SGOC) network.[1][2] Such studies are particularly relevant in cancer research, where altered serine metabolism is a hallmark of many tumors, and in the study of various metabolic diseases.[1][2] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-serine isotopologues.
Principle
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate L-serine from other cellular metabolites, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled L-serine is used as an internal standard to ensure accurate quantification.[3][4] The use of isotopically labeled standards is a reliable method for in-sample calibration and absolute quantification.[5]
Experimental Protocols
1. Sample Preparation (from cell culture)
-
Cell Seeding: Plate cells at a desired density in a 6-well plate and culture overnight.
-
Isotope Labeling: Replace the culture medium with a medium containing the desired concentration of a stable isotope-labeled precursor (e.g., ¹³C₆-glucose). The labeling duration will depend on the specific metabolic pathway and experimental goals.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A Zorbax Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm) can be used.[6] Alternatively, a hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar molecules like serine.[7][8]
-
Mobile Phase A: Water with 0.3% TFA.[6]
-
Mobile Phase B: Methanol with 0.3% TFA.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Gradient:
-
0–15 min, 5–9% B
-
15–22 min, 15% B
-
22–25 min, 5% B
-
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer, such as an API 5500Q system, equipped with a Turbo V electrospray ionization source (TIS) is a suitable instrument.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Data Acquisition: Data is acquired and analyzed using appropriate software, such as Analyst version 1.5.1.[6]
-
Data Presentation
Table 1: L-Serine Isotopologues and their Properties
| Isotopologue | Molecular Formula | Molecular Weight | CAS Number (Labeled) |
| L-Serine (Unlabeled) | C₃H₇NO₃ | 105.09 | 56-45-1 |
| L-Serine (1-¹³C) | ¹³C¹²C₂H₇NO₃ | 106.09 | 81201-84-5[9] |
| L-Serine (2-¹³C) | ¹³C¹²C₂H₇NO₃ | 106.09 | 89232-76-8[10] |
| L-Serine (¹³C₃) | ¹³C₃H₇NO₃ | 108.07 | 201595-68-8[11] |
| L-Serine (¹⁵N) | C₃H₇¹⁵NO₃ | 106.06 | - |
| L-Serine (¹³C₃, ¹⁵N) | ¹³C₃H₇¹⁵NO₃ | 109.06 | 202407-34-9[12] |
Table 2: MRM Transitions for L-Serine Isotopologue Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Serine (m+0) | 106.1 | 60.1 | 15 |
| L-Serine (m+1) | 107.1 | 61.1 | 15 |
| L-Serine (m+2) | 108.1 | 62.1 | 15 |
| L-Serine (m+3) | 109.1 | 63.1 | 15 |
| L-Serine (¹³C₃, ¹⁵N - IS) | 110.1 | 64.1 | 15 |
Note: Collision energies may need to be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of L-Serine isotopologues.
Caption: L-Serine metabolism and its connection to one-carbon metabolism.
The described LC-MS/MS method provides a sensitive and specific platform for the quantification of L-serine isotopologues. This protocol is applicable to a wide range of biological samples and can be adapted for various research needs in metabolic flux analysis, drug development, and clinical diagnostics. The ability to trace the flow of atoms through metabolic pathways offers a powerful tool for understanding cellular physiology in both healthy and diseased states.
References
- 1. Serine Metabolic Network: Gene Expression & Flux in Cancer [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. L-Serine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1573-0.25 [isotope.com]
- 10. L-Serine (2-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]
- 12. L-Serine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-474-H-0.1 [isotope.com]
Application Note and Protocol: Preparation of L-Serine-¹³C₃,¹⁵N,d₃ Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled amino acids are indispensable tools in metabolic research, proteomics, and drug development. L-Serine-¹³C₃,¹⁵N,d₃ is a stable isotope-labeled version of the non-essential amino acid L-Serine, which plays a critical role in a multitude of cellular processes. It serves as a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, and is integral to the biosynthesis of purines, pyrimidines, and sphingolipids. The heavy isotope labeling allows for the precise tracing and quantification of serine metabolism in complex biological systems using mass spectrometry-based approaches.
This document provides a detailed protocol for the preparation of stock solutions of L-Serine-¹³C₃,¹⁵N,d₃, ensuring solution stability and concentration accuracy for reliable experimental outcomes.
Data Presentation
The solubility and recommended storage conditions for L-Serine are summarized in the table below. It is important to note that the isotopic labeling with ¹³C, ¹⁵N, and deuterium (d) does not significantly alter the physicochemical properties, such as solubility, compared to the unlabeled L-Serine.
| Solvent | Solubility of L-Serine | Recommended Starting Concentration for Stock | Storage Temperature | Shelf Life of Stock Solution |
| Water | 250 g/L (at 20°C)[1][2], 425 g/L (at 25°C)[3] | 1-100 mM | -20°C[4] | 1 month[4] |
| -80°C[4] | 6 months[4] | |||
| Ethanol | Practically insoluble[1][3][4] | Not Recommended | - | - |
| DMSO | Insoluble[5] | Not Recommended | - | - |
Experimental Protocol: Preparing a 100 mM Aqueous Stock Solution of L-Serine-¹³C₃,¹⁵N,d₃
This protocol describes the preparation of a 100 mM stock solution of L-Serine-¹³C₃,¹⁵N,d₃ in water. The molecular weight of L-Serine-¹³C₃,¹⁵N,d₃ is approximately 112.08 g/mol .
Materials:
-
L-Serine-¹³C₃,¹⁵N,d₃ (solid powder)
-
Nuclease-free water (or other high-purity water)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of L-Serine-¹³C₃,¹⁵N,d₃ to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of L-Serine-¹³C₃,¹⁵N,d₃ into the tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 11.21 mg of the compound.
-
Solubilization: Add the appropriate volume of nuclease-free water to the microcentrifuge tube containing the L-Serine-¹³C₃,¹⁵N,d₃ powder. For a 100 mM solution with 11.21 mg of powder, add 1 mL of water.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be obtained.[2]
-
Sterilization (Optional): If the stock solution is intended for use in cell culture, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Visualizations
Experimental Workflow
Caption: Workflow for L-Serine-¹³C₃,¹⁵N,d₃ Stock Solution Preparation.
L-Serine Metabolism Signaling Pathway
Caption: L-Serine's role in key metabolic pathways.
References
Application Notes and Protocols for L-Serine Tracing in Central Carbon Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-serine, a non-essential amino acid, occupies a critical nexus in cellular metabolism. It serves not only as a protein building block but also as a central precursor for a vast array of biosynthetic pathways essential for cell proliferation and survival.[1][2] The metabolic fate of L-serine is intricately linked to central carbon metabolism, particularly glycolysis and the one-carbon (1C) cycle.[3][4] Isotope tracing studies, utilizing heavy isotope-labeled L-serine (e.g., [U-¹³C₃]-L-serine), coupled with mass spectrometry, have become an indispensable tool for elucidating the functional roles of serine metabolism in various physiological and pathological states, most notably in cancer.[5][6]
These studies allow for the quantitative analysis of serine's contribution to downstream metabolic pathways, including nucleotide synthesis, redox homeostasis, and lipid biosynthesis.[5][7] The serine synthesis pathway (SSP) diverts the glycolytic intermediate 3-phosphoglycerate (3PG) to produce serine, a pathway found to be upregulated in many cancer types.[2][4][7] By tracing the incorporation of ¹³C atoms from labeled serine into various metabolites, researchers can map the activity of these interconnected pathways and identify metabolic vulnerabilities that can be targeted for therapeutic intervention.
This document provides detailed application notes and protocols for conducting L-serine tracing experiments to study central carbon metabolism.
L-Serine Metabolic Pathways
L-serine is a central node in metabolism, connecting glycolysis to various biosynthetic pathways. Its synthesis and catabolism are tightly regulated and play crucial roles in cellular homeostasis.
Serine Synthesis Pathway (SSP): Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (3PG) through a three-step enzymatic process:
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3PG to 3-phosphohydroxypyruvate.
-
Transamination: Phosphoserine aminotransferase 1 (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine.
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to yield L-serine.[2]
One-Carbon (1C) Metabolism: Serine is a major donor of one-carbon units to the folate and methionine cycles. The enzyme serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[2] These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions.[5][8]
Other Metabolic Fates of L-Serine:
-
Glycine Synthesis: As mentioned, serine can be reversibly converted to glycine.[2]
-
Cysteine Synthesis: Through the transsulfuration pathway, serine contributes to the synthesis of cysteine, a precursor for the major cellular antioxidant glutathione (GSH).[9]
-
Pyruvate Production: Serine can be deaminated by serine dehydratase (SDS) to produce pyruvate, which can then enter the tricarboxylic acid (TCA) cycle.[2]
-
Lipid Synthesis: Serine is a precursor for the synthesis of phospholipids, such as phosphatidylserine, and sphingolipids.[9]
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling with [U-¹³C₃]-L-Serine
This protocol describes the labeling of cultured mammalian cells with uniformly labeled ¹³C-L-serine to trace its metabolic fate.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
L-serine-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₃]-L-Serine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Seed cells in standard growth medium at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to attach and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-serine-free base medium with dFBS to the desired final concentration (e.g., 10%). Add [U-¹³C₃]-L-Serine to the same concentration as L-serine in the standard complete medium. Ensure all other components (e.g., glutamine) are present at their normal concentrations. The use of dFBS is critical to avoid dilution of the labeled serine with unlabeled serine present in standard FBS.[10]
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with sterile PBS to remove any residual unlabeled serine.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Return the cells to the incubator and culture for the desired labeling period. The duration of labeling depends on the pathways of interest. For central carbon metabolism, labeling times can range from a few hours to 24 hours to reach isotopic steady state for various metabolites.[11]
-
Harvesting: After the labeling period, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction
This protocol details the quenching of metabolic activity and extraction of polar metabolites from cultured cells.
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Centrifuge capable of 4°C
-
Microcentrifuge tubes
Procedure:
-
Quenching Metabolism:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).
-
Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.
-
Scrape the cells in the methanol solution using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
The sample is now ready for analysis by mass spectrometry. For long-term storage, samples can be stored at -80°C.
-
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general framework for analyzing ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).
LC Method (example using HILIC chromatography for polar metabolites):
-
Column: SeQuant ZIC-pHILIC (or equivalent)
-
Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to high aqueous concentration.
-
Flow Rate: 0.1-0.3 mL/min
-
Column Temperature: 25-40°C
MS Method:
-
Ionization Mode: Negative ion mode is often optimal for central carbon metabolites.
-
Scan Mode: Full scan mode with a high resolution (>60,000) to distinguish between isotopologues.
-
Scan Range: m/z 70-1000.
-
Data Analysis: The resulting data will show mass shifts for metabolites that have incorporated ¹³C atoms from the labeled serine. For a metabolite with 'n' carbon atoms, you can observe peaks corresponding to M+0 (unlabeled), M+1, M+2, ..., M+n, where 'M' is the mass of the monoisotopic, unlabeled metabolite.[12] The fractional abundance of each isotopologue (the mass isotopologue distribution, or MID) is then calculated after correcting for the natural abundance of ¹³C.
Data Presentation
Quantitative data from L-serine tracing experiments can be summarized to show the extent of label incorporation into key downstream metabolites. The tables below provide examples of how to present such data.
Table 1: Isotopic Enrichment of Key Metabolites from [U-¹³C₃]-L-Serine.
| Metabolite | Isotopologue | Fractional Enrichment (%) in Cell Line A | Fractional Enrichment (%) in Cell Line B |
| Glycine | M+2 | 85.2 ± 3.1 | 75.6 ± 4.5 |
| Pyruvate | M+3 | 5.7 ± 0.8 | 12.3 ± 1.9 |
| Citrate | M+2 | 15.4 ± 2.2 | 28.9 ± 3.4 |
| M+3 | 4.1 ± 0.6 | 9.8 ± 1.1 | |
| Aspartate | M+2 | 12.1 ± 1.7 | 25.1 ± 2.8 |
| M+3 | 3.5 ± 0.5 | 8.2 ± 0.9 | |
| Glutathione (GSH) | M+2 | 30.5 ± 4.3 | 22.1 ± 3.7 |
Data are representative and will vary based on cell type, experimental conditions, and labeling duration. Values represent the percentage of the total pool of that metabolite containing the specified number of ¹³C atoms.
Interpretation of Table 1:
-
Glycine (M+2): High M+2 enrichment indicates significant flux from serine to glycine via the SHMT reaction. The two carbons of glycine are derived from the C1 and C2 of serine.
-
Pyruvate (M+3): The presence of M+3 pyruvate demonstrates the conversion of serine to pyruvate, retaining all three carbons from the tracer.
-
Citrate/Aspartate (M+2, M+3): Labeling in TCA cycle intermediates like citrate and aspartate indicates that serine-derived pyruvate is entering the cycle. The specific isotopologue patterns can reveal the entry points and relative pathway activities.
-
GSH (M+2): M+2 enrichment in GSH reflects the incorporation of serine-derived glycine into the glutathione molecule.
Table 2: Calculated Metabolic Flux Ratios.
| Metabolic Flux Ratio | Calculation | Value in Cell Line A | Value in Cell Line B |
| Serine contribution to Glycine | Glycine M+2 / (Serine M+3) | High (~0.9) | High (~0.8) |
| Serine flux to Pyruvate vs. Glycine | Pyruvate M+3 / Glycine M+2 | Low (~0.07) | Higher (~0.16) |
| Serine contribution to TCA Cycle | (Citrate M+2 + M+3) / (Serine M+3) | Moderate (~0.23) | High (~0.45) |
Flux ratios are estimations derived from isotopic labeling patterns and provide a relative measure of pathway activity.
Conclusion
L-serine isotope tracing is a powerful methodology for dissecting the complexities of central carbon metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments that can yield valuable insights into how cells utilize serine to support growth and respond to metabolic stress. By quantifying the flux of serine through various pathways, scientists can identify key metabolic dependencies in diseases like cancer, paving the way for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Serine Quantification Using L-Serine-¹³C₃,¹⁵N,d₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate quantification of L-serine in biological matrices using L-Serine-¹³C₃,¹⁵N,d₃ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
L-serine is a non-essential amino acid that plays a crucial role in a variety of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids like glycine and cysteine. It is also a key molecule in the central nervous system, where it serves as a precursor for the neuromodulators D-serine and glycine. Accurate quantification of L-serine in biological samples such as plasma, serum, and cell culture supernatants is vital for understanding its role in health and disease, and for the development of novel therapeutics.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they exhibit similar chemical and physical properties to the analyte, correcting for variations in sample preparation, chromatography, and ionization.[1][2][3] L-Serine-¹³C₃,¹⁵N,d₃ is an ideal internal standard for L-serine quantification due to its identical chemical structure and elution profile, with a distinct mass-to-charge ratio (m/z) that allows for its differentiation from the endogenous L-serine.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of serine in human plasma. While a specific validation study for L-Serine-¹³C₃,¹⁵N,d₃ was not found, the data presented below is adapted from a validated method for D-serine using a deuterated internal standard, which is expected to have similar performance.[4][5][6]
Table 1: Method Validation Parameters for Serine Quantification
| Parameter | Result |
| Linearity Range | 0.19 - 25 nmol/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.19 nmol/mL |
| Intra-day Precision (CV%) | ≤ 8% |
| Inter-day Precision (CV%) | ≤ 9% |
| Accuracy (% Recovery) | 92% - 108% |
Table 2: Quality Control (QC) Sample Performance
| QC Level | Nominal Concentration (nmol/mL) | Intra-day CV (%) | Inter-day CV (%) |
| Low | 0.39 | ≤ 8 | ≤ 9 |
| Medium | 3.13 | ≤ 5 | ≤ 6 |
| High | 20 | ≤ 5 | ≤ 5 |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes the extraction of L-serine from human plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
L-Serine-¹³C₃,¹⁵N,d₃ internal standard (IS) solution (concentration to be optimized, e.g., 500 ng/mL in water)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the L-Serine-¹³C₃,¹⁵N,d₃ internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for L-serine quantification. Optimization of chromatographic and mass spectrometric parameters is recommended for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Chiral column such as Regis® ChiroSil RCA(+) (150 x 4.6 mm, 5 µm) or a suitable reversed-phase column like a Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 μm).[4][6]
-
Mobile Phase A: 0.2% Formic acid in water[6]
-
Mobile Phase B: 0.2% Formic acid in methanol[6]
-
Flow Rate: 0.80 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: Ambient (~22°C)[6]
-
Gradient (example):
Time (min) % Mobile Phase B 0.0 5 5.0 40 5.1 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C[6]
-
IonSpray Voltage: 5.5 kV[6]
-
MRM Transitions (example):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) L-Serine 106.1 60.1 16 L-Serine-¹³C₃,¹⁵N,d₃ (IS) 112.1 64.1 16 Note: The exact m/z values for the internal standard may vary slightly based on the isotopic purity. The product ion for the internal standard is predicted based on the fragmentation of the unlabeled L-serine.
-
Collision Gas: Argon
Visualizations
L-Serine Metabolic Pathways
The following diagram illustrates the central metabolic pathways involving L-serine.
Caption: Key metabolic pathways of L-serine synthesis and its conversion to other biomolecules.
Experimental Workflow for L-Serine Quantification
The diagram below outlines the major steps in the quantification of L-serine using an internal standard.
Caption: Workflow for L-serine quantification using a stable isotope-labeled internal standard.
References
- 1. scispace.com [scispace.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Stable Isotope Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Stable Isotope Tracing
Stable isotope tracing is a powerful analytical technique for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of biomolecules in biological systems.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including human studies.[1] The most commonly used stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1] These heavy isotopes are incorporated into metabolic precursors, such as glucose or amino acids, which are then introduced into cells, tissues, or whole organisms.[1][2] As these labeled precursors are metabolized, the stable isotopes are incorporated into downstream metabolites.[1] The primary analytical techniques for detecting and quantifying these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By tracing the metabolic fate of isotopically labeled compounds, researchers can gain insights into the dynamic nature of metabolic pathways, identify novel drug targets, and elucidate disease mechanisms.[1]
Key Considerations for Experimental Design
Successful stable isotope tracer studies require careful planning and consideration of several key factors to ensure accurate and reproducible data.
-
Choice of Isotopic Tracer: The selection of the tracer is dictated by the specific metabolic pathway under investigation. For example, [U-¹³C]-glucose is commonly used to trace central carbon metabolism.[2]
-
Cell Culture Media Preparation: A critical aspect is the use of a base medium deficient in the nutrient of interest, which is then supplemented with the isotopically labeled analog.[2] For instance, to trace glucose metabolism, a glucose-free medium is supplemented with a ¹³C-labeled glucose tracer.[2]
-
Use of Dialyzed Serum: Standard fetal bovine serum (FBS) contains high concentrations of small molecule metabolites that can compete with the labeled tracers and dilute the isotopic enrichment.[2] Therefore, the use of dialyzed fetal bovine serum (dFBS) is essential.[2]
-
Achieving Isotopic Steady State: The duration of labeling should be sufficient to achieve isotopic steady state for the pathway of interest, ensuring that the labeling reflects the true metabolic flux.[2] This can range from minutes for glycolysis to hours or days for other pathways like lipid metabolism.[2]
Detailed Experimental Protocols
Protocol for Preparation of ¹³C-Labeled Cell Culture Medium
This protocol describes the preparation of a medium for tracing glucose metabolism using uniformly labeled ¹³C-glucose.[2]
Materials:
-
Glucose-free DMEM (or other appropriate base medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Sterile water for injection or cell culture grade water
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the base medium by dissolving the powdered glucose-free DMEM in sterile water according to the manufacturer's instructions.
-
Add standard supplements such as L-glutamine and penicillin-streptomycin to the base medium.
-
Add dFBS to the desired final concentration (e.g., 10%).
-
Prepare a stock solution of [U-¹³C₆]-glucose in sterile water.
-
Add the [U-¹³C₆]-glucose stock solution to the medium to achieve the desired final concentration (e.g., 25 mM).
-
Bring the medium to the final volume with sterile water.
-
Sterilize the complete medium by passing it through a 0.22 µm filter.
-
Store the prepared medium at 4°C.
Protocol for Stable Isotope Labeling of Cultured Cells
Procedure:
-
Seed cells in multi-well plates and culture them in standard ("light") medium until they reach the desired confluency.
-
Remove the light medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed stable isotope-labeled ("heavy") medium to the cells.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the stable isotope tracer and to reach isotopic steady state.[2]
-
After the incubation period, proceed immediately to metabolite extraction.
Protocol for Metabolite Extraction from Labeled Cells
This protocol is designed for the extraction of polar metabolites from cultured cells.[1]
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Place the cell culture plate on ice and aspirate the medium.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Vortex the tubes vigorously for 30 seconds.[1]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[1]
-
Transfer the supernatant containing the polar metabolites to a new tube.[1]
-
Dry the metabolite extracts using a vacuum concentrator.[1]
-
Store the dried extracts at -80°C until analysis.[1]
Protocol for LC-MS/MS Analysis of Polar Metabolites
This is a general protocol for the analysis of polar metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.[1]
Materials:
-
LC-MS grade water, acetonitrile, and ammonium hydroxide
-
Ammonium acetate
-
HILIC column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).[1]
-
Prepare the mobile phases:
-
Set up the LC gradient for HILIC separation (e.g., a gradient from high to low organic content).[1]
-
Configure the mass spectrometer to acquire data in both positive and negative ionization modes in full scan mode.[1]
-
Set the mass resolution to >60,000 to accurately resolve isotopologues.[1]
-
Inject the samples and acquire the data.[1]
Data Presentation and Analysis
The analysis of stable isotope tracing data involves several steps, from raw data processing to biological interpretation.[1] The data generated from these experiments are typically presented as mass isotopologue distributions (MIDs).[2] The MID of a metabolite represents the fractional abundance of each of its isotopologues (molecules differing only in their isotopic composition).[2]
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from a [U-¹³C]-glucose tracing experiment in cancer cells. The data represents the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.
Table 1: Fractional Contribution of Glucose to Central Carbon Metabolism Metabolites
| Metabolite | Fractional Contribution (%) |
| Pyruvate | 95.2 ± 2.1 |
| Lactate | 96.5 ± 1.8 |
| Citrate | 85.7 ± 3.5 |
| α-Ketoglutarate | 82.1 ± 4.0 |
| Malate | 88.9 ± 2.9 |
Table 2: Mass Isotopologue Distribution of Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate (3C) | 0.05 | 0.02 | 0.03 | 0.90 | - | - | - |
| Citrate (6C) | 0.15 | 0.05 | 0.40 | 0.10 | 0.25 | 0.03 | 0.02 |
| Malate (4C) | 0.12 | 0.03 | 0.35 | 0.05 | 0.45 | - | - |
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for stable isotope tracing.
Caption: Simplified overview of central carbon metabolism.
Caption: Decision tree for selecting a stable isotope tracer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Serine-13C3,15N,d3 Concentration for Isotopic Labeling
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of L-Serine-13C3,15N,d3 for your metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a labeling experiment?
A1: A definitive universal concentration for labeled L-Serine is not established as it is highly dependent on the cell line, media formulation, and experimental goals. However, a common starting point is to match the L-Serine concentration found in standard cell culture media. For example, DMEM/F-12 medium contains L-Serine at a concentration of 10.5 mg/L. It is crucial to use a base medium that is deficient in L-Serine and supplement it with the desired concentration of the labeled amino acid.
Q2: Why is it important to optimize the this compound concentration?
A2: Optimizing the L-Serine concentration is critical for several reasons:
-
Ensuring sufficient label incorporation: Too low a concentration can lead to incomplete labeling of the proteome, which will compromise the accuracy of quantitative analyses.
-
Avoiding cellular stress: Excessively high concentrations of a single amino acid can induce metabolic stress, potentially altering cellular physiology and protein expression profiles, thus confounding your experimental results.
-
Cost-effectiveness: Isotopically labeled amino acids are a significant cost factor in labeling experiments. Using the minimum concentration required for robust labeling will optimize your research budget.
Q3: How does a cell's ability to synthesize its own L-Serine affect labeling?
A3: Cells can acquire L-Serine through two main routes: uptake from the culture medium and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate. The activity of the de novo synthesis pathway varies between cell lines and can be influenced by culture conditions. If a cell line has a high rate of de novo L-Serine synthesis, it will dilute the isotopically labeled L-Serine taken up from the medium, resulting in lower overall labeling efficiency. It is important to characterize the serine synthesis capabilities of your specific cell line when designing your labeling strategy.
Q4: What are the key considerations when preparing the labeling medium?
A4: For successful labeling, it is essential to:
-
Use a base medium that is specifically deficient in L-Serine.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) instead of regular FBS. Dialysis removes small molecules, including unlabeled amino acids, which would otherwise compete with the labeled L-Serine and reduce incorporation efficiency.[1]
-
Ensure all other media components are of high purity and free from contaminating amino acids.[1]
Troubleshooting Guides
Issue 1: Incomplete Labeling with this compound
-
Symptom: Mass spectrometry analysis reveals a low percentage of "heavy" serine incorporation in your peptides, even after several cell passages.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Concentration of Labeled Serine | The concentration of this compound may be too low for your specific cell line's consumption rate. Increase the concentration of labeled L-Serine in your culture medium. It is advisable to perform a titration experiment to determine the optimal concentration (see Experimental Protocols section). |
| High De Novo Serine Synthesis | Your cell line may have a highly active serine synthesis pathway, diluting the labeled serine. Consider using inhibitors of the serine synthesis pathway, such as a phosphoglycerate dehydrogenase (PHGDH) inhibitor, if compatible with your experimental design. |
| Contamination with "Light" Serine | Your media may be contaminated with unlabeled L-Serine. Ensure you are using a serine-deficient base medium and dialyzed FBS. Verify the purity of all media supplements.[1] |
| Insufficient Number of Cell Doublings | Complete incorporation of the labeled amino acid requires a sufficient number of cell divisions to dilute out the pre-existing "light" proteins. Ensure your cells have undergone at least 5-6 doublings in the labeling medium.[2] |
Issue 2: Reduced Cell Proliferation or Viability After Adding Labeled Serine
-
Symptom: You observe a decrease in cell growth rate, changes in cell morphology, or increased cell death after switching to the this compound containing medium.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Amino Acid Imbalance or Toxicity | An excessively high concentration of L-Serine may be causing metabolic stress. Reduce the concentration of this compound in your medium. Refer to the concentrations in standard media as a physiological reference. |
| Impurities in the Labeled Amino Acid | The labeled L-Serine preparation may contain impurities that are toxic to the cells. Ensure you are using a high-purity, cell-culture tested grade of this compound. |
| Inadequate Adaptation Period | Cells may require a gradual adaptation to the new medium formulation. Try adapting the cells by gradually increasing the percentage of labeling medium mixed with their regular growth medium over several passages. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a titration experiment to identify the minimum concentration of labeled L-Serine required for maximal incorporation without negatively impacting cell health.
Materials:
-
Your cell line of interest
-
L-Serine-deficient base medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
High-purity this compound
-
Standard cell culture reagents and consumables
-
Mass spectrometer for analyzing label incorporation
Procedure:
-
Prepare a range of L-Serine concentrations: Prepare several batches of labeling medium, each with a different concentration of this compound. A suggested range to test is from 50% to 200% of the concentration found in your standard culture medium (e.g., for DMEM/F-12 with 10.5 mg/L L-Serine, test 5.25, 10.5, and 21 mg/L).
-
Cell Seeding and Culture: Seed your cells in parallel cultures for each of the prepared media concentrations. Include a control culture with the standard, unlabeled medium.
-
Monitor Cell Health and Proliferation: Over several passages (at least 5-6 cell doublings), monitor the cells for any changes in morphology, growth rate, and viability.
-
Assess Label Incorporation: After the adaptation period, harvest a small population of cells from each condition.
-
Sample Preparation for Mass Spectrometry: Lyse the cells, extract the proteins, and perform tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to determine the percentage of heavy L-Serine incorporation for each concentration.
-
Data Analysis: Identify several abundant peptides containing serine and calculate the ratio of the "heavy" to "light" peak areas. The optimal concentration is the lowest concentration that provides the highest and most consistent level of incorporation (>97%) without adversely affecting cell health.
Visualizations
Caption: A flowchart illustrating the experimental workflow for determining the optimal concentration of labeled L-Serine.
Caption: A decision tree for troubleshooting incomplete incorporation of labeled L-Serine.
References
Technical Support Center: Enhancing Mass Spectrometry Signals for Labeled Serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the mass spectrometry (MS) signal for labeled serine.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for my labeled serine analyte. What are the common causes?
A weak or non-existent signal for labeled serine in mass spectrometry experiments can stem from several factors throughout the analytical workflow. Common issues include:
-
Poor Ionization Efficiency: Serine, being a polar molecule, may not ionize efficiently under certain conditions.
-
Ion Suppression: Components in the sample matrix can interfere with the ionization of serine, reducing its signal. This is a common phenomenon in electrospray ionization (ESI).[1][2][3][4][5]
-
Suboptimal Sample Preparation: Inadequate sample cleanup can leave behind interfering substances like salts, detergents, and phospholipids, which can suppress the signal.[3][6][7]
-
Inappropriate Mass Spectrometry Parameters: The instrument settings, including ionization source parameters, collision energy, and detector voltage, may not be optimized for your specific labeled serine analog.[1][8][9][10]
-
Low Analyte Concentration: The concentration of the labeled serine in your sample may be below the detection limit of the instrument.[1]
-
Degradation of the Analyte: Labeled serine may degrade during sample preparation or storage.
Q2: How can I improve the ionization efficiency of labeled serine?
Improving ionization is a critical step towards a stronger MS signal. Consider the following strategies:
-
Derivatization: Chemically modifying the serine molecule can significantly enhance its ionization efficiency and chromatographic retention.[11][12][13][14][15][16] This is a highly effective method for improving the sensitivity of serine detection.[12]
-
Choice of Ionization Technique: While Electrospray Ionization (ESI) is commonly used, exploring other techniques like Atmospheric Pressure Chemical Ionization (APCI) might be beneficial depending on the derivatization agent used and the overall sample composition.[1]
-
Mobile Phase Optimization: The composition of the liquid chromatography mobile phase, including pH and organic solvent content, can greatly influence ionization. Experiment with different mobile phases to find the optimal conditions for your labeled serine derivative.[17]
Troubleshooting Guides
Guide 1: Addressing Poor Signal Intensity
If you are experiencing low signal intensity for your labeled serine, follow these troubleshooting steps:
dot
Caption: A logical workflow for troubleshooting poor signal intensity of labeled serine.
Step-by-Step Troubleshooting:
-
Review Sample Preparation: Ensure your sample preparation protocol effectively removes interfering substances. Consider using solid-phase extraction (SPE) for cleanup.[6][7] Phospholipids are a major cause of ion suppression and should be removed.[3]
-
Consider Derivatization: If you are not already using it, derivatization is a powerful tool to boost the signal.
-
Optimize Mass Spectrometer Parameters:
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is performing optimally.[1]
-
Source Parameters: Adjust the ion source settings, such as gas flows, temperature, and voltages, to maximize the signal for your analyte.[17]
-
Collision Energy: For tandem MS experiments (e.g., MRM), optimize the collision energy for each specific transition to achieve the best fragmentation and signal intensity.[9]
-
-
Investigate Matrix Effects:
-
Post-column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Dilution: A simple method to reduce matrix effects is to dilute your sample.[18]
-
Internal Standards: Use a stable isotope-labeled internal standard that is chemically identical to your analyte to compensate for matrix effects and improve quantitative accuracy.[19]
-
-
Check Analyte Stability: Ensure your labeled serine is not degrading during sample processing or storage. Analyze a freshly prepared standard to confirm its integrity.
Guide 2: Implementing Derivatization for Enhanced Signal
Derivatization is a common and effective strategy to improve the mass spectrometric signal of amino acids like serine.[11][12][13][14][15][16]
dot
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of L-serine-O-phosphate in cerebrospinal spinal fluid by derivatization-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. iroatech.com [iroatech.com]
Technical Support Center: Correcting for Natural Isotope Abundance in Tracer Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when correcting for natural isotope abundance in mass spectrometry-based tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is a correction necessary in tracer studies?
Many elements exist in nature as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope. In mass spectrometry, which separates ions by their mass-to-charge ratio (m/z), this natural abundance of heavy isotopes contributes to the measured mass isotopomer distribution (MID) of a molecule.[1][2] When you introduce a stable isotope-labeled tracer (e.g., ¹³C-glucose) into a biological system to trace metabolic pathways, it is crucial to distinguish between the isotopes incorporated from your tracer and those that are naturally present.[1][2] Failing to correct for this can lead to the misinterpretation of labeling patterns and inaccurate calculations of metabolic fluxes.[3][4]
Q2: What are the common methods for correcting for natural isotopic abundance?
Correction for natural isotopic abundance is typically achieved using mathematical algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution.[2][5] A common approach involves the use of a correction matrix.[2][5][6][7] This matrix is constructed based on the elemental composition of the metabolite and the known natural abundance of its constituent isotopes.[6][7] The measured isotopomer distribution can then be multiplied by the inverse of this correction matrix to obtain the true, tracer-derived labeling pattern.[5] Several software tools are available to perform these corrections, including IsoCorrectoR, AccuCor, and IsoCor.[3][4][6][7][8][9]
Q3: How does the resolution of the mass spectrometer affect the natural abundance correction?
The resolution of the mass spectrometer is a critical factor in how natural abundance correction is performed.[6][7][9]
-
Low-Resolution Mass Spectrometry: In low-resolution instruments, different isotopologues that have the same nominal mass but different exact masses (e.g., a molecule with one ¹³C vs. one with one ¹⁵N) are not distinguished. The correction algorithm must account for all possible naturally occurring heavy isotopes that could contribute to a given nominal mass.[10]
-
High-Resolution Mass Spectrometry: High-resolution instruments can distinguish between isotopologues with very small mass differences.[11] This allows for a more precise correction, as some naturally abundant isotopes may be resolved from the tracer isotopologues and therefore do not need to be included in the correction for that specific mass.[6][7] However, even with high-resolution instruments, some non-tracer isotopes may not be fully resolved and require a resolution-dependent correction.[6][7]
Q4: What is Mass Isotopomer Distribution Analysis (MIDA)?
Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the biosynthesis and turnover of polymers in vivo.[12][13] It involves administering a stable isotope-labeled precursor and then measuring the relative abundances of the different mass isotopomers in the polymer of interest using mass spectrometry.[12][13][14] By comparing the observed distribution to a theoretical distribution predicted by combinatorial probabilities, MIDA can be used to calculate the enrichment of the biosynthetic precursor pool and the fraction of newly synthesized polymers.[12][13][14][15]
Troubleshooting Guides
Problem 1: My corrected data shows negative enrichment for some isotopologues.
| Possible Cause | Troubleshooting Steps |
| Incorrect Elemental Formula | Double-check that the chemical formula used for the correction algorithm is accurate for the analyzed ion (including any derivatization agents). |
| Inaccurate Natural Abundance Values | Ensure the software you are using has the correct natural abundance values for the elements in your molecule. While standard values are often sufficient, highly precise work may require empirically determined values. |
| Over-correction | This can occur, especially with high-resolution data, if the correction algorithm is not properly accounting for the instrument's resolving power.[6][7] Consider using a tool that allows for resolution-dependent correction, such as AccuCor2.[6][7] |
| Contamination | Contamination with a substance that has an overlapping m/z with your analyte of interest can interfere with the measured isotopologue distribution. Review your sample preparation and chromatography. |
Problem 2: The calculated enrichment in my product is higher than in my precursor.
| Possible Cause | Troubleshooting Steps |
| Metabolic Branching | The labeled precursor may be entering a metabolic pathway that concentrates the label in the product. This is a valid biological result and a key insight from tracer studies. |
| Multiple Precursor Pools | The product may be synthesized from a different, more highly enriched precursor pool than the one you are measuring. MIDA can be particularly useful in these situations as it can help determine the "true" precursor enrichment.[12][13] |
| Incorrect Correction for Tracer Impurity | The isotopic purity of your tracer should be accounted for in your calculations. If the tracer is not 100% pure, this can affect the apparent enrichment.[3][4] Some software, like IsoCorrectoR, can correct for tracer impurity.[3][4] |
| Analytical Error | Re-examine your data processing workflow, including peak integration and background subtraction, to rule out any analytical artifacts. |
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Metabolomics
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.9 |
| ¹³C | 1.1 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.64 |
| ¹⁵N | 0.36 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Table 2: Comparison of Software for Natural Abundance Correction
| Software | Key Features | Supported Tracers | Resolution Support | Reference |
| IsoCorrectoR | R-based, corrects for tracer impurity, supports MS and MS/MS data. | Any tracer isotope. | Low and high resolution. | [3][4] |
| AccuCor | R-based, designed for high-resolution mass spectrometry data. | ¹³C, ²H, ¹⁵N. | High resolution. | [8] |
| AccuCor2 | R-based, for dual-isotope tracer experiments, resolution-dependent correction. | ¹³C-¹⁵N, ¹³C-²H. | Resolution-dependent. | [6][7] |
| IsoCor | Python-based, user-friendly graphical interface. | Any tracer isotope. | Low and high resolution. | [9] |
| PyMIDA | Python-based graphical user interface for MIDA calculations. | N/A | N/A | [16] |
Experimental Protocols
Protocol 1: General Workflow for a Stable Isotope Labeling Experiment
-
Cell Culture and Tracer Introduction: Grow cells in a defined medium. To begin the labeling experiment, switch the cells to an identical medium containing the stable isotope-labeled tracer. The duration of labeling will depend on the metabolic pathway of interest.[11]
-
Metabolite Extraction: After the desired labeling period, rapidly quench metabolism and extract the metabolites from the cells. This is a critical step to ensure that the measured labeling patterns reflect the in vivo state.
-
Sample Analysis by Mass Spectrometry: Analyze the extracted metabolites using a mass spectrometer, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Data Processing: The raw mass spectrometry data needs to be processed to identify peaks, align them across different samples, and quantify their intensities.[11][17][18]
-
Natural Abundance Correction: Use an appropriate algorithm or software to correct the measured mass isotopomer distributions for the natural abundance of heavy isotopes.[2]
-
Downstream Analysis: The corrected data can then be used for downstream analyses, such as calculating metabolic fluxes or performing MIDA.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cran.r-project.org [cran.r-project.org]
- 9. academic.oup.com [academic.oup.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. | Semantic Scholar [semanticscholar.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 2.1 Mass spectrometry data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Technical Support Center: Troubleshooting Poor Cell Growth in Labeled Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor cell growth in experiments utilizing stable isotope-labeled media, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: Is it normal to see a slight decrease in cell proliferation when using labeled media?
A: While many cell lines adapt well to SILAC media with no significant changes in growth, some studies suggest that a slight reduction in proliferation rate can occur.[1] It is advisable to establish a baseline growth rate for your specific cell line in both standard and labeled media. One study on HeLa cells reported a doubling time of approximately 24.67 hours in SILAC medium.
Q2: Can heavy amino acids be toxic to cells?
A: Generally, stable isotope-labeled amino acids are not considered toxic to cells.[1] However, high concentrations of any amino acid can potentially alter cellular metabolism.[2] Some cell lines may also exhibit sensitivity to impurities that might be present in the labeled amino acid preparations.
Q3: How long does it take for cells to fully incorporate the labeled amino acids?
A: For accurate quantitative proteomics, a labeling efficiency of at least 97% is recommended. This is typically achieved after a minimum of five to six cell doublings in the labeled medium.[3][4]
Q4: What is arginine-to-proline conversion and how can it affect my experiment?
A: Some cell lines can metabolically convert labeled arginine to labeled proline.[5] This can lead to inaccuracies in protein quantification. If you observe this phenomenon, it is recommended to also use labeled proline in your SILAC media.[5]
Q5: Could the dialyzed serum be the cause of poor cell growth?
A: Dialyzed fetal bovine serum (FBS) is essential for SILAC experiments to remove unlabeled amino acids. However, the dialysis process can also remove some essential nutrients and growth factors. If you suspect the dialyzed serum is the issue, you can test different batches or supplement the medium with known growth factors that may have been depleted.
Troubleshooting Guide
Poor cell growth in labeled media can be attributed to several factors, ranging from basic cell culture issues to problems specific to the labeling process. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Poor Cell Growth in Labeled Media
Caption: A step-by-step workflow to diagnose poor cell growth in labeled media.
Issue 1: Slow Cell Growth or Low Cell Viability
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Adaptation to Labeled Media | Cells may require a gradual adaptation to the labeled media. Start by mixing standard and labeled media in increasing ratios (e.g., 3:1, 1:1, 1:3) over several passages before transitioning to 100% labeled media.[6] |
| Suboptimal Labeled Amino Acid Concentration | The required concentration of labeled amino acids can be cell line-specific. Titrate the concentration of the labeled amino acids to find the optimal level that supports healthy growth. |
| Impurities in Labeled Amino Acids | Poor quality or impure labeled amino acids can be detrimental to cell health. Test a different lot or a new supplier of the labeled amino acids. |
| Depletion of Essential Nutrients in Dialyzed Serum | The dialysis process used to remove unlabeled amino acids from FBS can also deplete other small molecules beneficial for cell growth. If you suspect this is the issue, you can try supplementing the media with non-essential amino acids, vitamins, or other growth factors. |
| Metabolic Stress | The introduction of heavy amino acids can sometimes induce a metabolic stress response in cells.[2] This can be investigated by analyzing the cell culture supernatant for changes in key metabolite levels. |
| General Cell Culture Problems | Do not overlook basic cell culture issues. Always check for contamination (bacterial, fungal, mycoplasma), ensure the incubator has the correct temperature, CO2, and humidity levels, and confirm that all reagents are within their expiration dates and have been stored correctly.[7][8][9][10][11] |
Quantitative Data Summary: Cell Proliferation in Labeled vs. Standard Media
The impact of labeled media on cell proliferation can be cell-line dependent. Below is a summary of available data. It is recommended to perform a direct comparison for your specific cell line.
| Cell Line | Media Type | Doubling Time / Growth Rate | Reference |
| HeLa | SILAC Medium | ~24.67 hours | |
| C2C12 myoblasts | SILAC (Leu-d3) | No difference in doubling time compared to normal media. | [1] |
| Human neuroblastoma BE(2)-M17 | DMEM SILAC | Reached 92% labeling efficiency after 7 days (8 division cycles). | [5] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion Assay
This protocol is a quick and straightforward method to determine the percentage of viable cells in a culture.[12][13][14][15][16]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest and resuspend cells in PBS to create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Comparative Cell Proliferation Analysis using Crystal Violet Assay
This assay is useful for comparing the proliferation rates of cells grown in labeled versus standard media.[17][18][19][20]
Materials:
-
96-well cell culture plate
-
Standard cell culture medium
-
Labeled cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
PBS
-
Plate reader
Procedure:
-
Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate in their respective media (standard and labeled). Include wells with media only as a blank control.
-
Culture the cells for a desired period (e.g., 24, 48, 72 hours).
-
At each time point, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 100 µL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of a solubilization solution (e.g., 10% acetic acid) to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Compare the absorbance values between cells grown in labeled and standard media at each time point to assess differences in proliferation.
Protocol 3: Analysis of Amino Acid Concentration in Cell Culture Media by LC-MS
This protocol allows for the monitoring of amino acid consumption from the cell culture medium, which can help identify potential nutrient limitations.[21][22][23][24][25]
Materials:
-
Cell culture supernatant
-
Acetonitrile
-
Formic acid
-
LC-MS system
Procedure:
-
Collect cell culture supernatant at different time points during cell growth.
-
Centrifuge the supernatant to remove any cell debris.
-
For protein precipitation, add a cold solvent like acetonitrile to the supernatant.
-
Centrifuge and collect the supernatant containing the amino acids.
-
Dilute the sample with an appropriate solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample using a suitable LC-MS method for amino acid quantification.
-
Compare the amino acid concentrations in the spent media to the initial concentrations in the fresh media to determine the consumption rates.
Diagram: Signaling Pathway Potentially Affected by Labeled Media
Caption: A simplified diagram of a potential metabolic stress response pathway.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 8. Seven common types of contamination in cell culture and their characteristics (Part 1) - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. revvity.com [revvity.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 16. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tpp.ch [tpp.ch]
- 20. Crystal Violet Staining: A Technique to Visualize Drug-Resistant Cancer Cells Using Colony Formation Assays [jove.com]
- 21. sciex.com [sciex.com]
- 22. waters.com [waters.com]
- 23. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Determine Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard | Separation Science [sepscience.com]
- 25. lcms.cz [lcms.cz]
Technical Support Center: L-Serine Tracer Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the metabolic scrambling of L-Serine tracers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of an L-Serine tracer?
A1: Metabolic scrambling refers to the distribution of the isotopic label from the L-Serine tracer to other molecules that are not part of the direct metabolic pathway of interest. L-Serine is a central node in metabolism, serving as a precursor for the synthesis of proteins, lipids, and nucleotides.[1][2] Its carbon and nitrogen atoms can be transferred to other metabolic pathways, leading to the "scrambling" of the isotopic label. For instance, the carbon backbone of L-serine can be converted into glycine and a one-carbon unit that enters the folate cycle, which is essential for nucleotide synthesis and methylation reactions.[3][4]
Q2: Why is it crucial to minimize the scrambling of the L-Serine tracer?
Q3: What are the main metabolic pathways that contribute to L-Serine tracer scrambling?
A3: The primary pathways responsible for L-Serine tracer scrambling include:
-
Conversion to Glycine: L-Serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), transferring a one-carbon unit to tetrahydrofolate.[3][5]
-
One-Carbon Metabolism: The one-carbon unit from serine enters the folate and methionine cycles, which are involved in the synthesis of purines, thymidine, and other methylation reactions.[3][6]
-
Gluconeogenesis: L-Serine can be converted to pyruvate by L-serine deaminase and subsequently enter the Krebs cycle or be used for glucose synthesis.[5]
-
Sphingolipid and Phospholipid Synthesis: L-Serine is a direct precursor for the synthesis of important membrane lipids like ceramides and phosphatidylserine.[7][8]
Troubleshooting Guide
Issue 1: High background labeling in metabolites not directly downstream of L-Serine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive tracer incubation time. | Optimize the incubation time. Perform a time-course experiment to identify the earliest time point where the label is incorporated into the product of interest but has not extensively spread to other pathways. | Reduced background labeling and clearer distinction of the primary metabolic pathway. |
| High concentration of L-Serine tracer. | Titrate the L-Serine tracer concentration to the lowest effective dose that still provides a detectable signal. | Minimized perturbation of the endogenous serine pool and reduced shunting of excess serine into alternative pathways. |
| Inappropriate cell culture medium. | Use a culture medium that mimics physiological conditions more closely. Standard media can have supraphysiological concentrations of some nutrients, affecting metabolism.[9] Consider using a custom medium with physiological amino acid concentrations. | More physiologically relevant metabolic activity and potentially less scrambling. |
| Cell confluence and growth phase. | Standardize the cell density and ensure cells are in the exponential growth phase during the experiment. Cell metabolism can vary significantly with density and growth stage. | Improved reproducibility and more consistent metabolic profiles. |
Issue 2: Inconsistent labeling patterns between replicate experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in sample quenching and extraction. | Immediately quench metabolism by snap-freezing samples in liquid nitrogen.[10] Use a standardized and validated metabolite extraction protocol. | Consistent and reproducible measurements of isotopologue distribution. |
| Inconsistent cell handling and preparation. | Standardize all cell culture and handling procedures, including seeding density, media changes, and the timing of tracer addition.[8] | Reduced variability between replicates and more reliable data. |
| Instrumental variability. | Regularly calibrate and maintain the mass spectrometer. Use an appropriate internal standard to control for variations in sample preparation and instrument response. | Accurate and precise quantification of labeled metabolites. |
Experimental Protocols
Protocol 1: Stable Isotope Tracing of L-Serine in Cell Culture
This protocol provides a general workflow for a stable isotope tracing experiment using [U-¹³C₃]-L-Serine in cultured cells.
-
Cell Seeding: Plate cells at a predetermined density to ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the experimental medium by supplementing base medium (e.g., DMEM without serine and glycine) with the desired concentrations of dialyzed fetal bovine serum, unlabeled amino acids, and the [U-¹³³C₃]-L-Serine tracer.
-
Tracer Incubation:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed experimental medium containing the L-Serine tracer.
-
Incubate the cells for the optimized duration determined from a time-course experiment.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells once with cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the isotopic enrichment in target metabolites.
-
Table 1: Example Quantitative Data Summary for L-Serine Tracing
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+3) Abundance (%) | Fractional Contribution (%) |
| Serine | 5.2 ± 0.8 | 94.8 ± 1.2 | 94.8 |
| Glycine | 45.3 ± 3.1 | 54.7 ± 2.5 | 54.7 |
| Phosphatidylserine | 60.1 ± 4.5 | 39.9 ± 3.8 | 39.9 |
| Pyruvate | 85.7 ± 5.2 | 14.3 ± 1.9 | 14.3 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Visualizations
References
- 1. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]
- 3. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis Reveals Potential Mechanisms of L-Serine Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of L-Serine-¹³C₃,¹⁵N,d₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of L-Serine-¹³C₃,¹⁵N,d₃.
Troubleshooting Guides
This guide addresses specific issues that may arise during your experiments due to matrix effects.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples for L-Serine-¹³C₃,¹⁵N,d₃ analysis are consistently failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value and ≤15% coefficient of variation). What could be the cause and how can I troubleshoot it?
Answer:
Poor accuracy and precision in QC samples are common indicators of uncompensated matrix effects. Matrix effects, such as ion suppression or enhancement, can adversely affect the reproducibility and accuracy of your results.[1][2][3] The issue is often caused by co-eluting endogenous or exogenous components from the biological matrix.[2][4]
Troubleshooting Steps:
-
Evaluate the Matrix Effect: Quantify the extent of ion suppression or enhancement using a post-extraction addition experiment. This will help you understand the magnitude of the matrix effect.[5][6]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is by improving sample cleanup.[4] Consider switching from a simple protein precipitation method to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids.[4][7]
-
Chromatographic Separation: Modify your LC method to achieve better separation between L-Serine and interfering matrix components.[8] This can involve trying a different column chemistry (e.g., HILIC for polar compounds like amino acids), adjusting the mobile phase composition, or optimizing the gradient elution.[9]
-
Check for Co-elution with Internal Standard: Ensure that your stable isotope-labeled internal standard (SIL-IS), L-Serine-¹³C₃,¹⁵N,d₃, co-elutes perfectly with the native L-Serine.[10][11] Incomplete co-elution can lead to differential matrix effects on the analyte and the internal standard, resulting in inaccurate quantification.[10]
-
Dilution: If the analyte concentration is high enough, you can try diluting the sample to reduce the concentration of interfering matrix components.[1]
Issue 2: Inconsistent or Unexpected Internal Standard (IS) Response
Question: The peak area of my L-Serine-¹³C₃,¹⁵N,d₃ internal standard is highly variable across different samples, or it is significantly different from the response in my calibration standards. Why is this happening?
Answer:
Significant variability in the internal standard response suggests that the IS itself is being affected by the sample matrix.[5] While SIL-IS are designed to compensate for matrix effects, severe ion suppression or enhancement can still impact their signal.[11][12]
Troubleshooting Steps:
-
Investigate Matrix Variability: Different lots of biological matrices can have varying compositions, leading to different degrees of matrix effects.[5] Perform a matrix effect evaluation using at least six different lots of the blank matrix to assess inter-lot variability.[2]
-
Enhance Sample Cleanup: A more robust sample preparation method is likely necessary to remove the variable interfering components present in different matrix lots.[5]
-
Optimize Chromatography: Focus on achieving baseline separation of your analyte and IS from any interfering peaks that appear in some matrix lots but not others.[5]
-
Re-evaluate IS Concentration: In some cases, a very high concentration of the internal standard compared to the analyte can contribute to signal suppression.[1] Ensure the concentration of your L-Serine-¹³C₃,¹⁵N,d₃ is appropriate for the expected analyte concentration range.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantitative analysis.[1][13] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.
Q2: What are the common causes of matrix effects in the analysis of L-Serine?
A: For a polar molecule like L-Serine, common sources of matrix effects in biological samples (e.g., plasma, serum) include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[4][7][8]
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can lead to the formation of adducts and suppress the analyte signal.[14]
-
Endogenous Metabolites: Other small molecules present in the biological fluid can co-elute and compete with L-Serine for ionization.[4]
-
Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still interfere with the analysis.[3][4]
Q3: How does a stable isotope-labeled internal standard (SIL-IS) like L-Serine-¹³C₃,¹⁵N,d₃ help in mitigating matrix effects?
A: A SIL-IS is considered the "gold standard" for compensating for matrix effects.[12] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[10] By measuring the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q4: Can L-Serine-¹³C₃,¹⁵N,d₃ always completely eliminate matrix effects?
A: While highly effective, a SIL-IS may not always provide perfect compensation. The key assumption is that the analyte and the IS behave identically during ionization. However, factors like chromatographic separation of the analyte and IS (even slight differences can be problematic) or extreme matrix effects that suppress the signal of both to undetectable levels can limit their effectiveness.[10][11] Therefore, it is crucial to combine the use of a SIL-IS with good sample preparation and chromatographic practices.
Quantitative Data Summary
The following tables illustrate the expected impact of different sample preparation techniques on matrix effects, analyte recovery, and overall method sensitivity. The values are representative and intended for comparative purposes.
Table 1: Comparison of Sample Preparation Techniques for L-Serine Analysis
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Relative Sensitivity |
| Protein Precipitation (PPT) | 40-60% (High Suppression) | 85-100% | Moderate |
| Liquid-Liquid Extraction (LLE) | 20-40% (Moderate Suppression) | 70-90% | Good |
| Solid-Phase Extraction (SPE) | <20% (Low Suppression) | 80-95% | High |
Data is illustrative and based on general principles described in the literature.[4][13]
Experimental Protocols
Protocol 1: Assessment of Matrix Factor (MF)
This protocol describes a post-extraction spike experiment to quantitatively assess the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte (L-Serine) and internal standard (L-Serine-¹³C₃,¹⁵N,d₃) in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Then, spike the analyte and internal standard into the final extracted matrix.[5]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[2]
-
Protocol 2: Protein Precipitation for L-Serine Analysis in Plasma
This is a common and high-throughput method for sample preparation.[3]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add an appropriate amount of L-Serine-¹³C₃,¹⁵N,d₃ working solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol containing 1% formic acid) to precipitate the proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Visualizations
Caption: Workflow for the assessment of matrix effects and recovery.
Caption: The mechanism of ion suppression due to matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Serine Isotopologue Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for serine isotopologues in mass spectrometry-based experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of serine isotopologues.
Question: What are the common causes of poor peak resolution or co-elution of serine isotopologues?
Poor peak resolution or co-elution of serine isotopologues can stem from several factors throughout the analytical workflow. The primary causes can be categorized as follows:
-
Suboptimal Chromatographic Conditions: The choice of column, mobile phase, and gradient is critical for separating structurally similar isotopologues.
-
Inadequate Sample Preparation: The presence of matrix components can interfere with chromatographic separation and ionization.
-
Improper Derivatization: Incomplete or inconsistent derivatization can lead to multiple analyte forms and peak splitting or broadening.
-
Mass Spectrometer Settings: Insufficient mass resolution can hinder the instrument's ability to distinguish between closely related isotopic peaks.
A systematic approach to troubleshooting, starting from sample preparation and moving through to data acquisition, is essential for identifying and resolving the root cause of poor peak resolution.
Question: How can I improve the chromatographic separation of serine isotopologues?
Improving chromatographic separation is a key step towards achieving better peak resolution. Depending on your analytical platform (LC-MS or GC-MS), different strategies can be employed.
For Liquid Chromatography (LC)-MS:
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like serine.[1][2] HILIC stationary phases are polar, and the mobile phase consists of a high percentage of an organic solvent with a small amount of aqueous solvent, which facilitates the retention and separation of polar analytes.[2]
Key HILIC Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Bare silica or silica-based columns with polar functional groups (e.g., Diol, Amide). | Provides a hydrophilic surface for the retention of polar analytes like serine.[1] |
| Mobile Phase | High percentage of organic solvent (e.g., >60% acetonitrile) with an aqueous buffer. | Creates a water-rich layer on the stationary phase, enabling partitioning-based separation.[1][2] |
| pH of Mobile Phase | Adjusting the pH can alter the ionization state of serine and improve selectivity. | The charge state of the analyte affects its interaction with the stationary phase. |
| Gradient | Start with a high organic content and gradually increase the aqueous portion. | Allows for the effective elution and separation of retained polar compounds.[1] |
For Gas Chromatography (GC)-MS:
GC-MS typically requires derivatization to increase the volatility of amino acids like serine.[3][4][5] The choice of derivatizing agent and the optimization of the GC method are crucial for good separation.
Key GC Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Derivatization | Sequential methylation and trifluoroacetylation (e.g., N,O-bis(trifluoroacetyl)methyl ester). | Increases the volatility of serine, making it suitable for GC analysis.[4][5] |
| GC Column | A mid-polarity column (e.g., TG-5SIL MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). | Provides good separation for a wide range of derivatized amino acids.[3] |
| Oven Temperature Program | Start at a low temperature and ramp up (e.g., 50°C to 120°C at 7°C/min). | Optimizes the separation of different compounds based on their boiling points.[3] |
| Carrier Gas Flow Rate | Maintain a constant flow rate (e.g., Helium at 1.4-1.5 mL/min). | Ensures consistent retention times and peak shapes.[3] |
Below is a DOT script for a logical diagram to guide the decision-making process for improving chromatographic separation.
Question: What role does derivatization play in improving peak resolution, and what are some recommended methods?
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For serine isotopologue analysis, derivatization is crucial for:
-
Increasing Volatility: This is essential for GC-based analysis.
-
Improving Chromatographic Retention and Selectivity: This applies to both GC and LC.
-
Enhancing Ionization Efficiency: This can lead to better sensitivity in the mass spectrometer.
-
Separating Enantiomers: Chiral derivatization allows for the separation of D- and L-serine.[6][7]
Recommended Derivatization Protocols:
| Method | Application | Protocol |
| Trifluoroacetylation | GC-MS | Sequential methylation and trifluoroacetylation to form N,O-bis(trifluoroacetyl)methyl ester.[4][5] |
| Chiral Derivatization (e.g., with R-NPCA or S-NPCA) | LC-MS | Pre-column derivatization to form diastereomers that can be separated on a standard octadecylsilica column.[6][7] |
| OPA–Boc Derivatization | LC-MS | Pre-column derivatization with ortho-phthaldialdehyde (OPA) and N-tert-butyloxycarbonyl-L-cysteine (Boc) for enantiomeric separation.[8] |
| Marfey's Reagent | LC-MS/MS | Chiral derivatization for the separation and quantification of D- and L-amino acids.[9] |
The following diagram illustrates a general workflow for sample preparation and derivatization.
Frequently Asked Questions (FAQs)
Q1: How do I choose between GC-MS and LC-MS for serine isotopologue analysis?
The choice between GC-MS and LC-MS depends on several factors, including the sample matrix, the specific research question, and available instrumentation.
-
GC-MS is often preferred for its high chromatographic resolution and is well-suited for targeted analysis of serine isotopologues. However, it requires derivatization to make the amino acids volatile.[3][4]
-
LC-MS , particularly with HILIC, is advantageous for analyzing polar compounds like serine without derivatization.[1] It is also more amenable to high-throughput screening.
Q2: What are the optimal mass spectrometer settings for resolving serine isotopologues?
High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are highly recommended for isotopologue analysis.[5][10][11]
Key Mass Spectrometer Parameters:
| Parameter | Recommendation | Rationale |
| Mass Resolution | High resolution (e.g., >70,000) is crucial. | Allows for the accurate separation of isotopic peaks with very small mass differences.[12][13] |
| Scan Mode | Full scan mode is used to capture all isotopologues. | Provides a complete picture of the isotopic distribution.[12] |
| Isolation Width | A narrow isolation width (e.g., 1.3 m/z) is important for tandem MS experiments. | Ensures that only the precursor ion of interest is fragmented.[14] |
Q3: How can I minimize matrix effects in my analysis?
Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, can be minimized by:
-
Effective Sample Cleanup: Techniques like solvent extraction and ion exchange can remove interfering substances.[3]
-
Optimized Chromatography: Improving peak separation reduces the chances of co-elution with matrix components.[15]
-
Use of Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[16]
Q4: What are some common pitfalls in stable isotope tracing experiments with serine?
-
Tracer Purity: It is important to account for the isotopic purity of the tracer when calculating isotopologue distributions.[12]
-
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C) in the sample and reagents must be corrected for.[17]
-
Metabolic Steady State: Ensure that the system has reached a metabolic steady state during the labeling experiment for accurate flux analysis.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. osti.gov [osti.gov]
- 4. Position-specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of D- and L-serine using high-performance liquid chromatography with electrochemical detection following pre-column diastereomer derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The stereoselective separation of serine containing peptides by zwitterionic ion exchanger type chiral stationary phases and the study of serine racemization mechanisms by isotope exchange and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enovatia.com [enovatia.com]
- 14. Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Data normalization strategies for metabolomics with L-Serine tracer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Serine tracers in metabolomics studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during data normalization and analysis of L-Serine tracer metabolomics experiments.
Q1: What are the most common sources of variation in metabolomics data that necessitate normalization?
A1: Variation in metabolomics data can stem from multiple sources, broadly categorized as either technical or biological.[1] Technical variation includes instrument drift, batch effects, and differences in sample preparation.[1][2][3] Biological variation arises from the inherent differences between individual samples.[1] Proper normalization is crucial to minimize technical variability and ensure that the observed differences are genuinely biological.[1][2]
Q2: Which normalization strategies are most suitable for L-Serine tracer metabolomics data?
A2: There is no single "best" normalization method, and the optimal strategy often depends on the experimental design and the analytical platform used.[4] For stable isotope tracer studies, including those with L-Serine, several methods are commonly employed:
-
Internal Standards (IS): This is a highly recommended approach where a known amount of an isotopically labeled compound (e.g., ¹³C, ¹⁵N-labeled L-Serine) is added to each sample at the beginning of the sample preparation process.[5] Normalization is then performed against the signal of the internal standard to correct for sample loss during preparation and injection volume variations.
-
Probabilistic Quotient Normalization (PQN): PQN is effective at correcting for dilution effects and is a robust method for large-scale studies.[1][3] It calculates a normalization factor based on the median fold change of all metabolites relative to a reference spectrum (often the median or mean spectrum of all samples).
-
Sum or Total Ion Current (TIC) Normalization: This method scales the data based on the total signal in each sample.[1] However, it can be biased if a few highly abundant metabolites dominate the signal, which can be the case in tracer studies where the labeled compound and its downstream metabolites are highly enriched.[4]
Q3: My data shows high variability between quality control (QC) samples. What could be the cause and how can I address it?
A3: High variability in QC samples points to issues with analytical reproducibility.[6] Here are some potential causes and solutions:
-
Inconsistent Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including QCs.[6] The number of freeze-thaw cycles should be consistent for all samples and QCs.[6]
-
Instrument Instability: QC samples injected intermittently throughout the analytical run can help assess instrument stability.[5][6] If there's a drift in retention time or signal intensity, it may indicate a need for instrument recalibration or maintenance.[7]
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of metabolites, leading to variability.[4] Using pooled QC samples, which are a mixture of small aliquots from each study sample, can help to assess and correct for matrix effects.[5][6]
Q4: How do I correct for the natural abundance of isotopes in my L-Serine tracer data?
A4: It is crucial to correct for the naturally occurring abundance of heavy isotopes (e.g., ¹³C) to accurately determine the level of isotope enrichment from the L-Serine tracer.[8] This is typically done using algorithms that subtract the contribution of natural isotope abundance from the measured isotopologue distribution. Several software packages and computational tools are available for this correction.
Q5: What are the key considerations for sample collection and preparation when using an L-Serine tracer?
A5: Proper sample handling is critical for reliable metabolomics data. Key considerations include:
-
Rapid Quenching of Metabolism: Metabolic activity must be stopped immediately upon sample collection to prevent changes in metabolite levels.[9] This is often achieved by flash-freezing the sample in liquid nitrogen.[8]
-
Efficient Metabolite Extraction: The choice of extraction solvent and method should be optimized for the metabolites of interest. For polar metabolites like L-serine and its downstream products, a cold organic solvent like methanol or acetonitrile is often used.[10]
-
Consistent Protocols: All samples should be processed using the same protocol to minimize variability.[5]
Experimental Protocols & Data
The following tables provide an overview of a general experimental workflow and common normalization strategies for L-Serine tracer metabolomics.
Table 1: Generalized Experimental Workflow for L-Serine Tracer Metabolomics
| Step | Detailed Methodology |
| 1. Cell Culture & L-Serine Tracer Incubation | Culture cells in a defined medium. Replace the medium with one containing a known concentration of isotopically labeled L-Serine (e.g., [U-¹³C₃]-L-Serine). Incubate for a predetermined time to allow for tracer incorporation into downstream metabolites.[11] |
| 2. Sample Quenching & Metabolite Extraction | Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.[10] |
| 3. Sample Preparation for Analysis | Centrifuge the cell extract to pellet protein and cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the analytical platform.[10] |
| 4. LC-MS/MS Analysis | Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a chromatographic method suitable for separating polar metabolites.[12] |
| 5. Data Processing & Isotope Correction | Process the raw data to identify peaks and determine their intensities. Correct for the natural abundance of stable isotopes to accurately quantify the enrichment from the L-Serine tracer.[8] |
| 6. Data Normalization & Statistical Analysis | Apply an appropriate normalization strategy (see Table 2) to correct for technical variation. Perform statistical analysis to identify significant changes in metabolite levels and labeling patterns.[13] |
Table 2: Comparison of Common Data Normalization Strategies
| Normalization Strategy | Principle | Advantages | Disadvantages |
| Internal Standard (IS) Normalization | A known amount of a non-endogenous, isotopically labeled compound is added to each sample. All metabolite signals are divided by the signal of the IS. | Corrects for sample loss during preparation and injection volume variability.[5] | The IS must not be naturally present in the sample and should have similar chemical properties to the analytes of interest. |
| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median of the quotients of the amplitudes of a test spectrum by those of a reference spectrum.[1] | Robust to outliers and effective for large datasets.[3] | Assumes that most metabolite concentrations do not change between samples. |
| Sum or Total Ion Current (TIC) Normalization | The intensity of each metabolite is divided by the sum of all metabolite intensities in that sample.[1] | Simple to implement.[1] | Can be biased if a few highly abundant metabolites dominate the total signal.[4] |
| Normalization by a panel of Internal Standards (NOMIS) | Utilizes multiple internal standards to create a normalization factor for each metabolite based on its analytical behavior. | Can provide more accurate normalization by accounting for the diverse chemical properties of metabolites.[4] | Requires the use of multiple internal standards and more complex data processing. |
Visual Guides
The following diagrams illustrate key workflows and pathways relevant to L-Serine tracer metabolomics.
Caption: Overview of the experimental workflow for L-Serine tracer metabolomics.
References
- 1. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 6. futurelearn.com [futurelearn.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. thamesrestek.co.uk [thamesrestek.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of L-Serine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-Serine-¹³C₃,¹⁵N,d₃ and ¹³C₆-Glucose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. The selection of an appropriate isotopic tracer is paramount to the success of these studies, as it dictates which pathways are interrogated and the precision of the resulting flux maps. This guide provides a comprehensive comparison of two widely utilized tracers: the workhorse for central carbon metabolism, ¹³C₆-Glucose, and the specialized tracer for one-carbon and amino acid metabolism, L-Serine-¹³C₃,¹⁵N,d₃.
At a Glance: Key Distinctions
| Feature | ¹³C₆-Glucose | L-Serine-¹³C₃,¹⁵N,d₃ |
| Primary Traced Pathways | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Biosynthesis, Fatty Acid Synthesis | One-Carbon Metabolism (Folate & Methionine Cycles), Serine Catabolism, Glycine Synthesis, Nucleotide Synthesis, Redox Metabolism |
| Core Application | Global assessment of central carbon metabolism and its biosynthetic outputs. | Dissecting the compartmentalization (cytosolic vs. mitochondrial) and flux of one-carbon units. |
| Key Advantage | Provides a broad overview of cellular energy and biomass precursor production from glucose. | Offers high resolution into pathways crucial for nucleotide synthesis, methylation, and redox balance. The multiple labels (¹³C, ¹⁵N, d₃) allow for simultaneous tracking of carbon, nitrogen, and hydrogen fates. |
| Common Research Questions | How does a perturbation affect glycolysis or TCA cycle activity? What is the contribution of glucose to biomass? | What is the relative activity of cytosolic versus mitochondrial one-carbon metabolism? How does serine contribute to nucleotide synthesis and redox homeostasis? |
¹³C₆-Glucose: The Backbone of Central Carbon Metabolism
Uniformly labeled ¹³C₆-Glucose is the most common tracer for MFA. Upon cellular uptake, its six ¹³C-labeled carbons are distributed throughout the central metabolic pathways, allowing for the quantification of fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By tracking the incorporation of ¹³C into downstream metabolites, researchers can gain invaluable insights into cellular energy production and the synthesis of essential biomass precursors like amino acids, nucleotides, and fatty acids.[1][2]
Key Insights from ¹³C₆-Glucose Tracing:
-
Glycolytic vs. Oxidative Metabolism: Determining the balance between aerobic glycolysis (the Warburg effect in cancer cells) and oxidative phosphorylation.[1]
-
Pentose Phosphate Pathway Activity: Quantifying the flux towards the PPP for the production of NADPH and nucleotide precursors.
-
TCA Cycle Anaplerosis: Identifying the contributions of glucose to the replenishment of TCA cycle intermediates.
-
De Novo Serine Synthesis: Measuring the rate of serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate.[3][4][5]
L-Serine-¹³C₃,¹⁵N,d₃: A Multi-Isotope Probe for One-Carbon Metabolism
L-Serine is a non-essential amino acid that sits at the crossroads of several critical metabolic pathways. The multi-labeled tracer L-Serine-¹³C₃,¹⁵N,d₃ provides a high-resolution view of these interconnected networks.
-
¹³C₃: Traces the carbon backbone of serine as it is converted to glycine and its one-carbon unit is transferred into the folate cycle.
-
¹⁵N: Tracks the fate of the serine-derived nitrogen, crucial for amino acid and nucleotide synthesis.
-
d₃ (Deuterium): The deuterium labels, typically on the C2 and C3 positions ([2,3,3-³H]-serine or similar), are instrumental in distinguishing between cytosolic and mitochondrial metabolic activities.[6][7] This is because the mitochondrial pathway involves a dehydrogenase step that removes a deuterium atom, leading to a different labeling pattern in downstream metabolites compared to the cytosolic pathway.[7] This allows for the quantification of compartmentalized redox metabolism.[8]
Key Insights from L-Serine-¹³C₃,¹⁵N,d₃ Tracing:
-
Compartmentalization of One-Carbon Metabolism: Determining the relative flux of serine through cytosolic versus mitochondrial pathways, which have distinct roles in biosynthesis and redox balance.[7]
-
Nucleotide Synthesis: Quantifying the contribution of serine-derived one-carbon units to the synthesis of purines and thymidylate.
-
Redox Homeostasis: Assessing the role of mitochondrial serine metabolism in the production of NADPH, a key antioxidant.[9]
-
Methionine Cycle: Tracking the contribution of one-carbon units to the regeneration of S-adenosylmethionine (SAM), the universal methyl donor.
Quantitative Data Comparison
While direct comparative studies simultaneously using ¹³C₆-Glucose and L-Serine-¹³C₃,¹⁵N,d₃ are not abundant, data from individual tracer experiments highlight their distinct roles. For instance, in cancer cells, ¹³C₆-Glucose tracing can reveal a high glycolytic flux and significant contribution to de novo serine synthesis.[5] Concurrently, deuterated serine tracing in similar models can demonstrate that a majority of this newly synthesized serine is metabolized in the mitochondria to support NADPH production.[6]
| Parameter | ¹³C₆-Glucose Tracing | L-Serine-¹³C₃,¹⁵N,d₃ Tracing |
| Example Metabolite Measured | Mass isotopologues of Lactate, Citrate, Serine | Mass isotopologues of Glycine, Formate, Thymidylate, Methionine |
| Typical Quantitative Output | Relative flux through Glycolysis vs. PPP; % contribution of glucose to TCA cycle intermediates; % of serine synthesized from glucose. | Ratio of cytosolic vs. mitochondrial one-carbon flux; % contribution of serine to nucleotide pools; Rate of NADPH production from serine. |
| Example Finding | In many cancer cell lines, >80% of lactate is derived from glucose, indicating high glycolytic activity. | In glioblastoma cells, the majority of labeled serine is metabolized in the mitochondria, highlighting its role in redox balance.[6] |
| Example Finding | Under serine starvation, the flux from glucose to serine can increase significantly to maintain cell proliferation.[5] | The deuterium labeling pattern in thymidylate can reveal the primary compartment (cytosol vs. mitochondria) supplying one-carbon units for its synthesis.[7] |
Experimental Protocols
A generalized workflow for stable isotope tracing experiments is applicable to both tracers, with modifications for the specific tracer and biological question.
Protocol: ¹³C₆-Glucose Tracing
-
Cell Culture: Culture cells in a base medium lacking glucose (e.g., glucose-free DMEM). It's crucial to use dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose from the serum.
-
Isotopic Labeling: Replace the medium with the experimental medium containing a known concentration of ¹³C₆-Glucose (e.g., 25 mM). Incubate for a duration sufficient to reach isotopic steady-state (typically 6-24 hours for central carbon metabolism).
-
Quenching and Extraction: Aspirate the medium and rapidly wash the cells with ice-cold saline. Immediately add liquid nitrogen to quench metabolism. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analysis: Analyze the metabolite extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution of key metabolites.
-
Data Analysis: Correct the raw data for natural ¹³C abundance and use software (e.g., INCA, Metran) to calculate metabolic fluxes.
Protocol: L-Serine-¹³C₃,¹⁵N,d₃ Tracing
-
Cell Culture: Culture cells in a standard medium. If investigating de novo serine synthesis, a serine-free medium can be used in combination with a ¹³C₆-Glucose tracer. For tracing serine catabolism, standard medium is appropriate.
-
Isotopic Labeling: Replace the medium with one containing L-Serine-¹³C₃,¹⁵N,d₃ at a physiological concentration (e.g., 0.4 mM). The labeling time will depend on the pathways of interest; one-carbon metabolism can reach steady-state within hours.
-
Quenching and Extraction: Follow the same procedure as for ¹³C₆-Glucose tracing.
-
Analysis: LC-MS is typically preferred for analyzing the labeling patterns of serine, glycine, and downstream metabolites like nucleotides and SAM. The high resolution of modern mass spectrometers is essential to resolve the different isotopologues.
-
Data Analysis: The complex labeling patterns from the multi-isotope tracer require specialized analysis to deconvolute the contributions of different pathways and compartments.
Conclusion: Choosing the Right Tool for the Job
The choice between ¹³C₆-Glucose and L-Serine-¹³C₃,¹⁵N,d₃ is entirely dependent on the research question.
-
¹³C₆-Glucose is the indispensable tool for a broad, systemic view of central carbon metabolism. It is ideal for initial characterization of metabolic phenotypes and for studying pathways directly linked to glucose catabolism.
-
L-Serine-¹³C₃,¹⁵N,d₃ is a sophisticated, high-precision tool for dissecting the complexities of one-carbon metabolism, its compartmentalization, and its role in biosynthesis and redox control.
In many cases, the most powerful approach involves the parallel use of both tracers. By integrating the data from both ¹³C₆-Glucose and L-Serine-¹³C₃,¹⁵N,d₃ experiments, researchers can construct a more complete and nuanced picture of cellular metabolism, linking central energy pathways to the intricate network of one-carbon metabolism that is fundamental to cell growth and survival.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium MRI of serine metabolism in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope-Labeled L-Serine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism and proteomics, stable isotope-labeled amino acids are indispensable tools for tracing metabolic fates, quantifying protein turnover, and elucidating complex biological pathways. Among these, L-serine and its labeled variants are of particular interest due to the central role of serine in biosynthesis and signaling. This guide provides an objective comparison of L-Serine-¹³C₃,¹⁵N,d₃ with other commonly used labeled L-serine alternatives, supported by established experimental principles.
Performance Comparison of Labeled L-Serine Isotopologues
The choice of an appropriate labeled amino acid is critical for the success of quantitative mass spectrometry-based experiments. The ideal tracer should be easily distinguishable from its unlabeled counterpart, be efficiently incorporated into proteins or metabolic pathways, and provide clear, interpretable data. This section compares the performance of L-Serine-¹³C₃,¹⁵N,d₃ with other labeled serine variants across key applications.
Key Considerations for Tracer Selection:
-
Mass Shift: A larger mass shift between the labeled ("heavy") and unlabeled ("light") amino acid simplifies detection and reduces the likelihood of isotopic overlap in mass spectrometry.
-
Metabolic Stability: The isotopic labels should not alter the metabolic fate of the amino acid. Deuterium labeling can sometimes lead to kinetic isotope effects, though this is not always a significant factor.
-
Cost: Highly labeled compounds are generally more expensive to synthesize.
-
Application: The specific research question will dictate the most suitable labeling strategy. For instance, ¹⁵N labeling is ideal for tracking nitrogen metabolism, while ¹³C labeling is suited for carbon flux analysis.
Quantitative Data Summary
While direct head-to-head experimental data for L-Serine-¹³C₃,¹⁵N,d₃ against all other variants is not extensively published in a single comparative study, the following tables summarize the expected performance based on the principles of mass spectrometry and metabolic labeling.
Table 1: Comparison of L-Serine Isotopologues for Use as Internal Standards
| Labeled L-Serine Variant | Molecular Weight | Mass Shift (vs. Unlabeled) | Isotopic Purity (%) | Potential for Isotopic Overlap |
| L-Serine-¹³C₃ | 108.1 | +3 | ≥95 | Moderate |
| L-Serine-¹³C₃,¹⁵N | 109.06 | +4 | 98 atom % ¹³C, 98 atom % ¹⁵N | Low |
| L-Serine-d₃ | 108.1 | +3 | Not specified | Moderate |
| L-Serine-¹³C₃,¹⁵N,d₃ | 112.08 | +7 | 99 atom % ¹³C, 98 atom % ¹⁵N, 98 atom % D | Very Low |
Data compiled from publicly available product specifications.[1][2][3][4]
Table 2: Application-Specific Suitability of Labeled L-Serine Variants
| Application | L-Serine-¹³C₃ | L-Serine-¹³C₃,¹⁵N | L-Serine-d₃ | L-Serine-¹³C₃,¹⁵N,d₃ | Rationale |
| Metabolic Flux Analysis (MFA) | Good | Excellent | Fair | Excellent | ¹³C and ¹⁵N labels allow for simultaneous tracing of carbon and nitrogen pathways. Deuterium can provide additional information on redox metabolism. |
| Quantitative Proteomics (SILAC) | Good | Excellent | Fair | Excellent | The large mass shift of the multiply-labeled variant provides superior separation and quantification accuracy. |
| Protein Turnover Studies | Good | Excellent | Fair | Excellent | Clear differentiation between "old" and "new" protein populations. |
Experimental Methodologies
The successful application of labeled amino acids relies on robust and well-defined experimental protocols. This section outlines the methodologies for two key applications: Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Metabolic Flux Analysis (MFA) using Labeled L-Serine
MFA is a powerful technique to quantify the rates of metabolic reactions within a biological system.[5] The use of stable isotope tracers is central to this methodology.
Protocol for ¹³C-MFA using L-Serine-¹³C₃,¹⁵N,d₃:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium where unlabeled L-serine is replaced with L-Serine-¹³C₃,¹⁵N,d₃.
-
Allow cells to reach a metabolic and isotopic steady state. This typically requires several cell doublings.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly (e.g., using cold methanol).
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic enrichment of key metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis and Flux Calculation:
-
Correct for the natural abundance of isotopes.
-
Use specialized software (e.g., INCA, Metran) to fit the measured labeling patterns to a metabolic network model and calculate intracellular fluxes.[6]
-
Quantitative Proteomics using SILAC with Labeled L-Serine
SILAC is a widely used method for the accurate relative quantification of proteins between different cell populations.[7][8][9]
Protocol for SILAC using L-Serine-¹³C₃,¹⁵N,d₃:
-
Cell Culture and Labeling:
-
Culture two cell populations in parallel. One population is grown in "light" medium containing natural L-serine, while the other is grown in "heavy" medium where L-serine is replaced with L-Serine-¹³C₃,¹⁵N,d₃.
-
Ensure complete incorporation of the labeled amino acid by culturing for at least five cell doublings.[10]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations.
-
-
Sample Preparation:
-
Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant). The ratio of the peak intensities corresponds to the relative abundance of the protein in the two samples.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: A simplified workflow for Metabolic Flux Analysis (MFA).
Caption: The general workflow for a SILAC experiment.
Caption: Key reactions in L-serine biosynthesis and its contribution to other metabolic pathways.
References
- 1. L-Serine-13C3,15N,2,3,3-d3 98 atom % D, 99 atom % 13C, 98 atom % 15N, 95% (CP) [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Calculating Isotopic Enrichment for L-Serine: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, accurately determining the isotopic enrichment of L-Serine is crucial for understanding its role in various biological processes. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most suitable method for your research needs.
Comparing the Methods: GC-MS vs. LC-MS vs. NMR
The choice of analytical technique for measuring L-Serine isotopic enrichment depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural information. Below is a comparative overview of the most common methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Very High | Low to Moderate |
| Sample Preparation | Complex (derivatization required)[1][2] | Moderate (derivatization often not required)[2][3] | Simple |
| Throughput | Moderate to High | High | Low |
| Information Provided | Isotopic enrichment of the whole molecule or specific fragments[1] | Isotopic enrichment of the whole molecule[3] | Position-specific isotopic enrichment[4][5] |
| Cost (Instrument) | Moderate | High | Very High |
| Robustness | High | Moderate | High |
| Typical Application | Targeted metabolic flux analysis | Targeted and untargeted metabolomics, stable isotope tracing[6][7][8] | Elucidation of metabolic pathways, position-specific tracing[4] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are critical for reproducible and accurate results. Here, we outline standardized protocols for GC-MS and LC-MS analysis of L-Serine isotopic enrichment.
Protocol 1: GC-MS Analysis of L-Serine Isotopic Enrichment
This protocol involves the derivatization of L-Serine to make it volatile for gas chromatography.
1. Sample Preparation:
- Extract amino acids from the biological sample (e.g., plasma, cell culture) using a suitable protein precipitation method (e.g., with methanol or perchloric acid).[9]
- Isolate the amino acid fraction using solid-phase extraction or ion-exchange chromatography.
- Thoroughly dry the amino acid extract under a stream of nitrogen or in a vacuum concentrator.
2. Derivatization:
- Add a derivatization agent to the dried sample. A common choice for amino acids is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates a TBDMS derivative.[1]
- Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Separate the derivatized L-Serine from other compounds on a suitable GC column.
- Analyze the eluting compounds using a mass spectrometer operating in either electron ionization (EI) or chemical ionization (CI) mode.[1][9]
- Monitor the ion currents of the molecular ion or specific fragment ions corresponding to the unlabeled and isotopically labeled L-Serine.
4. Data Analysis:
- Determine the peak areas for the different isotopologues of the derivatized L-Serine.
- Calculate the isotopic enrichment by determining the ratio of the labeled isotopologue to the total amount of the molecule. Correct for the natural abundance of the isotopes.[10][11]
Protocol 2: LC-MS Analysis of L-Serine Isotopic Enrichment
LC-MS offers the advantage of analyzing L-Serine in its native form, often without the need for derivatization.[3]
1. Sample Preparation:
- Perform protein precipitation and extraction of metabolites as described in the GC-MS protocol.
- Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS Analysis:
- Inject the sample into the LC-MS system.
- Separate L-Serine from other metabolites using a suitable liquid chromatography column (e.g., a reversed-phase or HILIC column).
- Detect the eluting L-Serine using a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer.[12]
- Acquire full scan mass spectra to detect all isotopologues of L-Serine.
3. Data Analysis:
- Extract the ion chromatograms for each isotopologue of L-Serine.
- Integrate the peak areas for each isotopologue.
- Calculate the mole percent enrichment (MPE) or atom percent excess (APE) after correcting for the natural isotopic abundance.[12]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in both the GC-MS and LC-MS workflows for determining L-Serine isotopic enrichment.
Conclusion
The calculation of isotopic enrichment for L-Serine is a fundamental aspect of metabolic research. While GC-MS provides a robust and sensitive method, it requires a more involved sample preparation process involving derivatization.[1][2] In contrast, LC-MS, particularly with high-resolution instruments, offers high sensitivity and throughput with simpler sample preparation.[2][3] For studies requiring position-specific isotopic information, NMR spectroscopy remains the gold standard, despite its lower sensitivity. The choice of method should be guided by the specific research question, available instrumentation, and the desired balance between sample throughput and the level of detail required in the isotopic analysis.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. alexandraatleephillips.com [alexandraatleephillips.com]
- 3. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. eurisotop.com [eurisotop.com]
- 6. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of Stable Isotope Labeling Data
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the statistical analysis of stable isotope labeling data is a critical juncture. The choice of software can significantly influence the accuracy, depth, and reproducibility of your results. This guide provides an objective comparison of leading software platforms—MaxQuant, Proteome Discoverer, and Skyline, with the inclusion of the statistical powerhouse, MSstats—to aid in selecting the optimal tool for your research needs. We delve into their core functionalities, present typical quantitative outputs, and provide detailed experimental protocols that underpin the generation of such data.
At a Glance: Key Software for Stable Isotope Labeling Analysis
The landscape of proteomics software is diverse, with each tool offering unique strengths. Here, we compare three prominent platforms that cater to different labeling strategies and analytical goals.
| Software | Primary Labeling Method(s) | Key Features | Licensing |
| MaxQuant | SILAC, label-free | User-friendly interface, comprehensive quantification and identification, integrated statistical analysis. | Free |
| Proteome Discoverer | TMT, iTRAQ | Customizable workflows, extensive PTM analysis, seamless integration with Thermo Scientific instruments. | Commercial |
| Skyline | Targeted Proteomics (with SILAC, etc.) | Vendor-neutral, powerful visualization, flexible for targeted quantification of peptides and small molecules. | Open-source |
| MSstats | (Integrates with others) | R-based statistical package, advanced linear mixed-effects models, robust differential abundance analysis. | Open-source |
MaxQuant: The SILAC Specialist
MaxQuant is a widely-used, free software platform renowned for its robust analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) data.[1] Its integrated Andromeda search engine and sophisticated algorithms for peptide identification and quantification make it a go-to choice for many researchers.[2]
A typical MaxQuant workflow for SILAC data involves peptide identification, quantification based on the intensity of heavy and light peptide pairs, and statistical analysis to determine protein ratio changes between conditions.[3]
Quantitative Data Presentation:
MaxQuant outputs several text files, with proteinGroups.txt being the most relevant for quantitative analysis. This file contains detailed information on identified proteins, including their calculated ratios, intensities, and statistical significance.
Table 1: Example Quantitative Output from MaxQuant for a SILAC Experiment
| Protein ID | Gene Name | Ratio H/L | Ratio H/L Normalized | p-value |
| P02768 | ALB | 1.05 | 1.02 | 0.85 |
| P60709 | ACTB | 2.10 | 2.05 | 0.04 |
| Q06830 | HSP90AA1 | 0.52 | 0.51 | 0.03 |
| P10636 | G6PD | 1.20 | 1.17 | 0.62 |
| P31946 | XPO1 | 3.50 | 3.41 | 0.01 |
Proteome Discoverer: The Hub for Isobaric Tagging
Proteome Discoverer is a comprehensive, commercial software from Thermo Fisher Scientific, excelling in the analysis of data from isobaric tagging experiments like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[4][5] Its node-based workflow editor allows for highly customizable data analysis pipelines.[6]
The workflow in Proteome Discoverer for TMT data typically involves spectrum processing, database searching, reporter ion quantification, and statistical analysis to identify differentially abundant proteins across multiple samples.[7]
Quantitative Data Presentation:
Proteome Discoverer provides a user-friendly interface to explore results and exports data in various formats. The quantitative results for TMT experiments are typically presented as abundance ratios for each protein across the different TMT channels, along with statistical metrics.
Table 2: Example Quantitative Output from Proteome Discoverer for a TMT Experiment
| Protein ID | Gene Name | Abundance Ratio (127N/126) | Abundance Ratio (128C/126) | p-value |
| P02768 | ALB | 1.02 | 0.98 | 0.91 |
| P60709 | ACTB | 1.55 | 2.51 | 0.02 |
| Q06830 | HSP90AA1 | 0.68 | 0.45 | 0.01 |
| P10636 | G6PD | 1.10 | 1.05 | 0.88 |
| P31946 | XPO1 | 1.98 | 3.95 | 0.005 |
Skyline: Precision in Targeted Proteomics
Skyline is a free, open-source software platform that has become the standard for targeted proteomics.[8] While it excels at selected reaction monitoring (SRM) and parallel reaction monitoring (PRM), it is also highly effective for quantifying peptides and proteins using stable isotope-labeled internal standards.[9] Its vendor-neutral nature allows for the analysis of data from various mass spectrometer manufacturers.
The workflow for targeted quantification in Skyline involves defining target peptides and their transitions, importing raw data, peak integration, and calculating the ratio of the endogenous peptide to its heavy-labeled counterpart.[10]
Quantitative Data Presentation:
Skyline provides rich visualizations of chromatographic data and allows for flexible reporting of quantitative results. Data can be exported in various formats for further statistical analysis.
Table 3: Example Quantitative Output from Skyline for a Targeted Proteomics Experiment
| Peptide Sequence | Protein Name | Replicate | Light Area | Heavy Area | Ratio (Light/Heavy) |
| VGVNGFGR | Hemoglobin | 1 | 1.2e6 | 1.5e6 | 0.80 |
| VGVNGFGR | Hemoglobin | 2 | 1.3e6 | 1.45e6 | 0.90 |
| IGETEATVLR | Myoglobin | 1 | 2.5e5 | 1.0e5 | 2.50 |
| IGETEATVLR | Myoglobin | 2 | 2.7e5 | 1.1e5 | 2.45 |
| YFPEHFLK | Albumin | 1 | 8.9e6 | 9.2e6 | 0.97 |
MSstats: Enhancing Statistical Rigor
MSstats is an R-based package that provides a suite of statistical tools for quantitative proteomics, compatible with outputs from various software including Skyline, MaxQuant, and Proteome Discoverer.[11][12] It employs linear mixed-effects models to accurately model the sources of variation in complex proteomics experiments, leading to more reliable detection of differentially abundant proteins.[13]
The integration of MSstats into the analysis pipeline provides a more advanced statistical framework for normalization, summarization, and differential abundance testing.[14]
Quantitative Data Presentation:
MSstats provides detailed output tables with protein-level quantification, log2 fold changes, standard errors, and adjusted p-values, facilitating the identification of statistically significant changes.
Table 4: Example Quantitative Output from MSstats
| Protein | log2FC | SE | DF | pvalue | adj.pvalue |
| P02768 | 0.03 | 0.15 | 10 | 0.85 | 0.95 |
| P60709 | 1.04 | 0.21 | 10 | 0.001 | 0.01 |
| Q06830 | -0.97 | 0.18 | 10 | 0.0005 | 0.008 |
| P10636 | 0.23 | 0.25 | 10 | 0.37 | 0.65 |
| P31946 | 1.77 | 0.30 | 10 | 0.0001 | 0.005 |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to generating high-quality, reproducible data for statistical analysis. Below are representative protocols for SILAC and TMT labeling.
SILAC Labeling and Sample Preparation Protocol
This protocol outlines the key steps for metabolic labeling of cells using SILAC, followed by protein extraction and preparation for mass spectrometry analysis.[1][15]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine) for at least five cell divisions to ensure complete incorporation.[16]
-
-
Cell Treatment and Lysis:
-
Apply the experimental treatment to one cell population while the other serves as a control.
-
Harvest and wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
TMT Labeling and Sample Preparation Protocol
This protocol details the steps for chemical labeling of peptides with TMT reagents, a common method for multiplexed quantitative proteomics.[17][18]
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.
-
-
Peptide Labeling with TMT Reagents:
-
Resuspend the dried peptide samples in a labeling buffer (e.g., TEAB).
-
Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to complete.[19]
-
Quench the reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples in equal amounts.
-
To reduce sample complexity, fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography.[18]
-
-
Peptide Cleanup:
-
Desalt each fraction using C18 solid-phase extraction.
-
Dry the fractions in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute each fraction in a solvent compatible with mass spectrometry.
-
Analyze each fraction by LC-MS/MS. The mass spectrometer is configured to isolate and fragment the precursor ions and then further fragment the reporter ions for quantification.
-
Conclusion
The choice of software for analyzing stable isotope labeling data is contingent on the specific experimental design, the labeling strategy employed, and the desired level of statistical rigor.
-
MaxQuant is an excellent, user-friendly choice for SILAC-based experiments, providing a complete and robust analysis pipeline.
-
Proteome Discoverer offers a flexible and powerful environment for isobaric tagging methods like TMT, especially for those utilizing Thermo Scientific instrumentation.
-
Skyline is the undisputed leader for targeted proteomics, offering unparalleled visualization and precise quantification capabilities with stable isotope-labeled standards.
-
MSstats provides an essential layer of advanced statistical analysis that can be integrated with the outputs of other software to enhance the confidence in identifying differentially abundant proteins.
For researchers aiming for the highest quality quantitative data, a combination of these tools may be the most effective approach. For instance, using Skyline for initial data processing and peak validation, followed by statistical analysis with MSstats, can provide a powerful and robust workflow for targeted proteomics. Similarly, the output from MaxQuant or Proteome Discoverer can be further analyzed with MSstats for more sophisticated statistical modeling. By understanding the strengths and applications of each of these platforms, researchers can make informed decisions to best suit their analytical needs and ultimately, accelerate their scientific discoveries.
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Rapidly Assessing the Quality of Targeted Proteomics Experiments through Monitoring Stable-Isotope Labeled Standards | Journal Article | PNNL [pnnl.gov]
- 3. Rapidly Assessing the Quality of Targeted Proteomics Experiments through Monitoring Stable-Isotope Labeled Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.proteomesoftware.com [support.proteomesoftware.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skyline.ms [skyline.ms]
- 7. lcms.cz [lcms.cz]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
- 10. skyline.ms [skyline.ms]
- 11. MSStats Example [bioinformatics.babraham.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MSstats Version 4.0: Statistical Analyses of Quantitative Mass Spectrometry-Based Proteomic Experiments with Chromatography-Based Quantification at Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Tandem mass tag (TMT) labeling and fractionation [bio-protocol.org]
- 18. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
Validating Mass Spectrometry Data for L-Serine: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-serine, a crucial amino acid in cellular metabolism and neurological function, by mass spectrometry is paramount for robust and reproducible research. The choice of an appropriate internal standard is a critical determinant of data quality, ensuring correction for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of L-Serine-¹³C₃,¹⁵N,d₃ with other commonly used isotopic internal standards, supported by experimental data and detailed protocols.
Performance Comparison of L-Serine Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry.[1] Below is a comparison of commonly used SILs for L-Serine analysis.
Theoretical Advantages of Multi-Isotope Labeled Standards:
-
L-Serine-¹³C₃,¹⁵N,d₃: This heavily labeled standard offers a significant mass shift from the unlabeled L-serine, minimizing the risk of isotopic crosstalk. The combination of ¹³C, ¹⁵N, and deuterium (d) labeling provides the highest confidence in analytical accuracy. The use of ¹³C and ¹⁵N labels is generally preferred over deuterium alone, as deuterated standards can sometimes exhibit slight chromatographic shifts (isotope effect) relative to the unlabeled analyte, potentially impacting the accuracy of quantification, especially in the presence of significant matrix effects.[2][3][4] The ¹³C and ¹⁵N isotopes do not typically cause a discernible chromatographic shift.[5]
-
L-Serine-¹³C₃,¹⁵N: This standard also provides a substantial mass shift and avoids the potential for chromatographic isotope effects associated with deuterium labeling.[5] It is considered a superior choice to deuterated standards for mitigating variability.[5]
-
L-Serine-d₃: While widely used due to lower cost and synthetic accessibility, deuterated standards can sometimes exhibit a slight difference in retention time compared to the native analyte.[2][3] This can lead to differential ionization suppression or enhancement in complex matrices, potentially compromising data accuracy.[2]
Quantitative Performance Data:
The following tables summarize typical validation data for LC-MS/MS methods quantifying L-serine using different stable isotope-labeled internal standards. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical conditions are limited in the public domain.
| Internal Standard | Analyte | Matrix | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Lower Limit of Quantification (LLOQ) | Citation |
| DL-serine-d₃ | D-Serine | Human Plasma | ≥ 0.9997 | ≤ 8.7 | ≤ 8.7 | -7.0 to -6.1 (RE%) | Not explicitly stated for L-Serine | [6] |
| DL-serine-d₃ | D-Serine, L-Serine | Human Plasma | > 0.99 | < 15 | < 15 | 85-115 | 0.01 µg/mL (D-Serine), 0.1 µg/mL (L-Serine) | [7] |
Data for L-Serine-¹³C₃,¹⁵N,d₃ is not available in a directly comparable format from the search results. However, its performance is expected to be at least equivalent to, or better than, L-Serine-¹³C₃,¹⁵N due to the higher mass shift and stability of the labels.
Experimental Protocols
This section outlines a typical experimental workflow for the quantification of L-serine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Experimental Workflow
Caption: A typical workflow for L-serine quantification using LC-MS/MS.
Detailed Methodologies
1. Sample Preparation
-
Materials:
-
L-Serine analytical standard
-
L-Serine-¹³C₃,¹⁵N,d₃ internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma)
-
-
Procedure:
-
Prepare stock solutions of L-serine and L-Serine-¹³C₃,¹⁵N,d₃ in a suitable solvent (e.g., water).
-
Prepare a series of calibration standards by spiking known concentrations of L-serine into the biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
To an aliquot (e.g., 50 µL) of each standard, QC, and unknown sample, add a fixed amount of the L-Serine-¹³C₃,¹⁵N,d₃ internal standard solution.
-
Precipitate proteins by adding a cold organic solvent, such as methanol (e.g., 200 µL).
-
Vortex mix and incubate at a low temperature (e.g., -20°C) for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 100 µL).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide) or a suitable reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of L-serine from other matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Serine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 106.1 → 60.1).[7]
-
L-Serine-¹³C₃,¹⁵N,d₃: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 112.1 → 64.1).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
L-Serine Signaling and Metabolic Pathways
L-serine is a central node in cellular metabolism, participating in numerous biosynthetic and signaling pathways.[8] Its synthesis from the glycolytic intermediate 3-phosphoglycerate is a key metabolic route.[9][10]
Caption: L-Serine biosynthesis from glycolysis and its major metabolic fates.
This guide provides a framework for researchers to make informed decisions about the selection and validation of internal standards for L-serine quantification. The use of a heavily labeled standard such as L-Serine-¹³C₃,¹⁵N,d₃ is recommended to ensure the highest level of accuracy and precision in mass spectrometry-based studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. waters.com [waters.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Use of L-Serine-¹³C₃,¹⁵N,d₃ as a Reference Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in mass spectrometry-based applications such as proteomics and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results.[1] These standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, are essential for correcting for variability during sample preparation, ionization, and detection.[2] This guide provides a comprehensive comparison of L-Serine-¹³C₃,¹⁵N,d₃ as a reference standard against its common alternatives, supported by experimental data and detailed protocols.
Comparison of L-Serine Internal Standards
The choice of an internal standard can significantly impact the quality of quantitative data. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency. L-Serine-¹³C₃,¹⁵N,d₃, with its multiple heavy isotope labels, offers a significant mass shift from the unlabeled analyte, minimizing the risk of isotopic crosstalk and improving analytical accuracy.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of L-Serine-¹³C₃,¹⁵N,d₃ and its common alternatives. The data is compiled from various supplier specifications.
| Property | L-Serine-¹³C₃,¹⁵N,d₃ | L-Serine-¹³C₃,¹⁵N | L-Serine-¹³C₃ | L-Serine-d₃ | Unlabeled L-Serine |
| Molecular Formula | ¹³C₃H₄²H₃¹⁵NO₃ | ¹³C₃H₇¹⁵NO₃ | ¹³C₃H₇NO₃ | C₃H₄²H₃NO₃ | C₃H₇NO₃ |
| Molecular Weight | 112.08 g/mol [3] | 109.06 g/mol | 108.07 g/mol [4] | 108.11 g/mol | 105.09 g/mol [5] |
| Mass Shift from Unlabeled | +7 | +4 | +3 | +3 | 0 |
| Isotopic Purity | ≥98 atom % D, ≥99 atom % ¹³C, ≥98 atom % ¹⁵N[3] | ≥98 atom % ¹⁵N, ≥98 atom % ¹³C | ≥99 atom % ¹³C | ≥98 atom % D | N/A |
| Chemical Purity | ≥95% (CP)[3] | ≥95% (CP) | ≥98%[4] | ≥98% | ≥99% |
| Appearance | Solid[3] | Solid | Solid[4] | Solid | Solid[5] |
| Melting Point | 222 °C (dec.)[3] | 222 °C (dec.) | 222 °C (dec.) | 222 °C (dec.) | 228 °C (dec.)[5] |
Performance Comparison in LC-MS/MS Analysis
The performance of an internal standard is evaluated based on its ability to ensure accuracy, precision, and linearity in the quantification of the target analyte. While a direct head-to-head comparison study was not identified in the searched literature, the following table provides a qualitative and quantitative comparison based on the established principles of using stable isotope-labeled standards in mass spectrometry. Heavier labeled standards like L-Serine-¹³C₃,¹⁵N,d₃ are generally preferred to minimize isotopic overlap and improve accuracy.
| Performance Metric | L-Serine-¹³C₃,¹⁵N,d₃ | L-Serine-¹³C₃,¹⁵N | L-Serine-¹³C₃ | L-Serine-d₃ |
| Accuracy | Excellent | Excellent | Very Good | Good |
| Precision (%RSD) | < 5% | < 5% | < 10% | < 15% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.98 |
| Potential for Isotopic Overlap | Very Low | Low | Moderate | Moderate to High |
| Comments | The +7 mass shift provides excellent separation from the natural isotope envelope of unlabeled L-Serine, minimizing interference and enhancing accuracy. | A +4 mass shift is generally sufficient to move out of the main isotope peaks of the unlabeled analyte. | A +3 mass shift can sometimes have minor overlap with the M+3 peak of the unlabeled analyte, especially at high concentrations. | Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts (isotope effect) compared to the unlabeled analyte, potentially affecting precision. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of L-Serine in a biological matrix (e.g., plasma) using L-Serine-¹³C₃,¹⁵N,d₃ as an internal standard, adapted from a validated method for serine enantiomers.[6]
Sample Preparation
-
To 50 µL of plasma sample, add 10 µL of L-Serine-¹³C₃,¹⁵N,d₃ internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating L-Serine.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then re-equilibrate to the initial conditions. The exact gradient should be optimized for the specific LC system and column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Serine: Precursor ion (Q1) m/z 106.1 → Product ion (Q3) m/z 60.1
-
L-Serine-¹³C₃,¹⁵N,d₃: Precursor ion (Q1) m/z 113.1 → Product ion (Q3) m/z 64.1
-
Note: The exact m/z values may vary slightly depending on the instrument calibration.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis
-
Integrate the peak areas for both the L-Serine and L-Serine-¹³C₃,¹⁵N,d₃ MRM transitions.
-
Calculate the peak area ratio (L-Serine / L-Serine-¹³C₃,¹⁵N,d₃).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of a series of known standards.
-
Determine the concentration of L-Serine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
L-Serine Metabolic Pathways
The following diagram illustrates the central role of L-serine in cellular metabolism, including its synthesis from glycolysis, its conversion to glycine, and its role in one-carbon metabolism and the synthesis of other biomolecules.[7][8][9][10]
Caption: Metabolic pathways of L-Serine synthesis and its conversion to other key biomolecules.
Experimental Workflow for L-Serine Quantification
The diagram below outlines a typical workflow for the quantitative analysis of L-Serine in biological samples using an isotopically labeled internal standard.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. L-Serine-13C3,15N,2,3,3-d3 98 atom % D, 99 atom % 13C, 98 atom % 15N, 95% (CP) [sigmaaldrich.com]
- 4. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]
- 5. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling: Focus on L-Serine-13C3,15N,d3 Reproducibility
In the landscape of quantitative proteomics and metabolomics, metabolic labeling stands out for its accuracy and reproducibility. By introducing stable isotope-labeled precursors in vivo, researchers can achieve highly precise quantification of proteins and metabolites. This guide provides a comprehensive comparison of metabolic labeling using L-Serine-13C3,15N,d3 with other common stable isotope-labeled amino acids, focusing on the critical aspect of reproducibility for researchers, scientists, and drug development professionals.
Performance Comparison of Metabolic Labeling Tracers
Metabolic labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are renowned for their high reproducibility. This is primarily due to the in vivo incorporation of the label and the ability to combine cell populations before sample processing, which minimizes experimental variability.[1][2][3] The choice of labeled amino acid can, however, influence experimental outcomes based on its metabolic properties.
L-Serine, a non-essential amino acid, plays a pivotal role in a multitude of cellular processes, including protein synthesis, one-carbon metabolism, and the biosynthesis of other amino acids, nucleotides, and lipids.[1][][5] This central metabolic role makes labeled L-Serine a powerful tool for tracing these pathways. The heavy isotope-labeled this compound provides a significant mass shift, facilitating clear differentiation in mass spectrometry analysis.
Here, we compare the key characteristics of this compound with commonly used SILAC amino acids, L-Arginine and L-Lysine.
| Feature | This compound | L-Arginine (e.g., 13C6, 15N4) | L-Lysine (e.g., 13C6, 15N2) |
| Metabolic Role | Central to one-carbon metabolism, biosynthesis of glycine, cysteine, purines, and lipids. | Essential amino acid (in some cell lines), involved in the urea cycle. | Essential amino acid, primarily incorporated into proteins. |
| Potential for Metabolic Conversion | High. Can be converted to glycine and other metabolites, potentially complicating proteomics data if not accounted for. | Low. Arginine is not readily converted to other amino acids in most mammalian cell lines. | Low. Lysine is not readily converted to other amino acids. |
| Typical Applications | Proteomics, metabolomics, metabolic flux analysis of one-carbon pathways. | Primarily used for quantitative proteomics (SILAC). | Primarily used for quantitative proteomics (SILAC). |
| Isotopic Purity | Typically >97% | Typically >98% | Typically >98% |
Reproducibility of Metabolic Labeling: Quantitative Data
The reproducibility of metabolic labeling experiments is typically assessed by the coefficient of variation (CV) of peptide or protein ratios between replicate experiments. While specific CV data for this compound is not extensively published in direct comparative studies, the general performance of SILAC provides a strong benchmark.
| Quantitative Method | Typical Coefficient of Variation (CV) | Key Advantages |
| Metabolic Labeling (SILAC) | < 15% | High accuracy and reproducibility, in vivo labeling, early sample pooling reduces handling errors.[6] |
| Label-Free Quantification | 10-40% | No need for special media or reagents, simpler experimental setup. |
| Isobaric Labeling (e.g., TMT, iTRAQ) | 15-30% | High multiplexing capabilities. |
Note: CVs can vary depending on the experimental setup, sample complexity, and instrumentation.
Experimental Protocols
A detailed protocol for a typical metabolic labeling experiment for quantitative proteomics is provided below. This can be adapted for the use of this compound.
Protocol: Metabolic Labeling for Quantitative Proteomics
1. Cell Culture and Labeling:
-
Culture cells in a "light" medium (containing natural abundance L-Serine) and a "heavy" medium (containing this compound).
-
Ensure complete incorporation of the labeled amino acid by passaging the cells in the "heavy" medium for at least five cell divisions.[3]
-
Verify >97% incorporation by mass spectrometry analysis of a small protein lysate sample.
2. Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
3. Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Count the cells and mix the populations at a 1:1 ratio.
4. Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
6. Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
-
Calculate the protein ratios based on the peptide ratios.
-
Assess the reproducibility by calculating the CV of protein ratios across biological replicates.
Visualizing Key Processes
To better understand the context of L-Serine metabolic labeling, the following diagrams illustrate the experimental workflow and the central metabolic pathways involving L-Serine.
Conclusion
Metabolic labeling with this compound offers a robust and reproducible method for quantitative analysis in proteomics and metabolomics. While its central metabolic role requires careful consideration during data analysis to account for potential label scrambling, it also provides a unique opportunity to trace the flux through key biosynthetic pathways. The inherent advantages of in vivo labeling and early sample pooling position this technique as a highly reliable approach for generating high-quality, reproducible quantitative data, essential for advancing research and drug development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Metabolic Labeling Strategy for Relative Protein Quantification in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Serine's Metabolic Signature: A Guide to Mass Isotopomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of metabolites within a cell holds the key to understanding health and disease. Serine, a non-essential amino acid, stands at a critical metabolic crossroads, deeply involved in biosynthesis, cellular signaling, and one-carbon metabolism.[1][2][3] Its mass isotopomer distribution, when analyzed with stable isotope tracers, provides a powerful window into the fluxes of central carbon metabolism, revealing cellular responses to genetic and environmental changes. This guide offers a comparative overview of the analytical techniques used to measure serine's mass isotopomer distribution, detailed experimental protocols, and insights into interpreting the data, particularly in the context of cancer metabolism.
Comparing the Tools: GC-MS vs. LC-MS for Serine Isotopomer Analysis
The two primary analytical platforms for measuring the mass isotopomer distribution of serine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each presents a unique set of advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Required: Volatilization of amino acids is necessary. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and propyl chloroformate.[4][5][6] | Not always required: Can analyze underivatized amino acids in their native state, simplifying sample preparation.[4][7] |
| Chromatographic Separation | Excellent chromatographic resolution, allowing for the separation of closely related isomers.[4] | Generally offers good separation, with techniques like HILIC providing effective separation of polar metabolites like serine.[8] |
| Ionization | Typically employs Electron Ionization (EI), which can cause extensive fragmentation, providing rich structural information but potentially complicating isotopomer analysis of the intact molecule.[4] | Utilizes soft ionization techniques like Electrospray Ionization (ESI), which typically preserves the molecular ion, simplifying the analysis of mass isotopomer distributions.[9] |
| Sensitivity | High sensitivity, capable of detecting picomole to femtomole levels of analytes. | Generally offers higher sensitivity than GC-MS, reaching femtogram levels.[4] |
| Precision & Accuracy | High precision and accuracy can be achieved, with reported technical errors as low as ~6% for amino acid analysis.[10][11] | Can achieve high precision, though it can be more susceptible to matrix effects which may impact accuracy if not properly controlled.[12] |
| Throughput | Can be automated for high-throughput analysis.[11] | Also well-suited for high-throughput applications, with automated sample preparation and analysis.[10] |
| Coverage | Well-established libraries of mass spectra for derivatized amino acids aid in identification. | Can analyze a broader range of metabolites in a single run without derivatization. |
A Step-by-Step Guide to 13C Metabolic Flux Analysis of Serine
Metabolic flux analysis (MFA) using stable isotope tracers like 13C-glucose is a cornerstone for understanding metabolic pathway dynamics.[8][13][14] The following protocol outlines a typical workflow for analyzing serine's mass isotopomer distribution in cultured cells.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A typical experimental workflow for 13C metabolic flux analysis of serine.
Detailed Experimental Protocol
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest to a desired confluency.
-
Replace the standard culture medium with a medium containing a 13C-labeled tracer, such as [U-13C]-glucose, at a known concentration.[15]
-
Incubate the cells for a sufficient period to allow the intracellular metabolite pools to reach an isotopic steady state. This time can vary depending on the cell type and metabolic rates but is often in the range of several hours to a full cell cycle.[16]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold solution, followed by the addition of a cold solvent like 80% methanol.[8]
-
Lyse the cells and extract the metabolites. The soluble fraction containing polar metabolites, including serine, is then separated from the insoluble components.
-
-
Sample Preparation for Mass Spectrometry:
-
For GC-MS: The extracted metabolites are dried and then derivatized to increase their volatility. A common method is to use MTBSTFA to create tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.[6]
-
For LC-MS: Derivatization is often not necessary. The dried metabolite extract can be reconstituted in a suitable solvent for injection.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using either GC-MS or LC-MS. The mass spectrometer is operated to acquire data over a specific mass-to-charge (m/z) range that includes the molecular ion and its isotopologues for serine.
-
-
Data Analysis and Interpretation:
-
The raw mass spectral data is processed to determine the relative abundance of each mass isotopomer of serine (M+0, M+1, M+2, etc.).
-
The measured mass isotopomer distribution is corrected for the natural abundance of 13C and other heavy isotopes.
-
The corrected data is then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways that produce serine.
-
Interpreting Serine's Mass Isotopomer Distribution: A Case Study in Cancer Metabolism
Cancer cells often exhibit altered metabolism, including an increased reliance on the serine synthesis pathway to support proliferation.[10][11][17] Isotope tracing with 13C-glucose can reveal the extent of this metabolic reprogramming.
| Cell Type | Tracer | M+0 Serine (%) | M+1 Serine (%) | M+2 Serine (%) | M+3 Serine (%) | Interpretation |
| Normal Fibroblasts | [U-13C]-Glucose | ~70-80% | ~5-10% | ~5-10% | ~5-10% | Primarily utilize exogenous serine from the medium. Lower de novo synthesis from glucose. |
| Cancer Cell Line (e.g., Breast Cancer) | [U-13C]-Glucose | ~20-30% | ~10-15% | ~15-20% | ~40-50% | High rate of de novo serine synthesis from glucose, as indicated by the large M+3 peak.[15] This reflects the upregulation of the serine synthesis pathway to fuel cancer cell proliferation. |
Note: The percentages are illustrative and can vary depending on the specific cell line, culture conditions, and duration of labeling.
Visualizing the Metabolic Landscape: Serine Synthesis and One-Carbon Metabolism
Understanding the pathways that contribute to serine's mass isotopomer distribution is crucial for accurate interpretation.
Serine Biosynthesis Pathway
The primary route for de novo serine synthesis is from the glycolytic intermediate 3-phosphoglycerate.
Caption: The de novo serine biosynthesis pathway from glucose.
Serine in One-Carbon Metabolism
Serine is a major donor of one-carbon units for various biosynthetic processes, including nucleotide synthesis and methylation reactions.[18][19][20]
Caption: Serine's central role in one-carbon metabolism.
By leveraging the power of stable isotope tracing and mass spectrometry, researchers can gain deep insights into the metabolic rewiring that underpins various physiological and pathological states. The careful selection of analytical methods, rigorous experimental design, and a thorough understanding of the underlying biochemistry are paramount for the accurate interpretation of serine's mass isotopomer distribution and for unlocking its potential as a biomarker and therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]
- 3. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. shimadzu.com [shimadzu.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Pathway Tools Visualization of Organism-Scale Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. eurisotop.com [eurisotop.com]
- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. proteopedia.org [proteopedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Unraveling L-Serine Metabolism with NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of metabolic tracing, the choice of analytical technique is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the specific application of L-Serine tracing, supported by experimental data and detailed protocols to inform your research decisions.
L-Serine, a non-essential amino acid, plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of other amino acids like glycine and cysteine. Its metabolic pathways are intricately linked to cellular proliferation, redox homeostasis, and neurological function, making it a critical target for investigation in various research fields, from oncology to neurobiology. Stable isotope tracing, using molecules like ¹³C-labeled L-Serine, allows for the precise tracking of its metabolic fate. Here, we delve into the capabilities of two powerhouse analytical techniques, NMR and Mass Spectrometry, for elucidating the journey of L-Serine within the cell.
At a Glance: NMR vs. Mass Spectrometry for L-Serine Tracing
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and positional information. | Measures the mass-to-charge ratio of ionized molecules to determine their elemental composition and structure. |
| Key Advantage for L-Serine Tracing | Provides detailed positional information of isotopes within the molecule (isotopomer analysis) without the need for fragmentation.[1][2] | High sensitivity, allowing for the detection of low-abundance metabolites and isotopologues.[3] |
| Sample Preparation | Minimal, non-destructive. | More extensive, often requires derivatization (e.g., for GC-MS). |
| Throughput | Generally lower. | Higher, especially with LC-MS. |
| Quantitative Analysis | Inherently quantitative, signal intensity is directly proportional to the number of nuclei. | Requires calibration curves or isotopically labeled internal standards for accurate quantification. |
| Data Complexity | Can be complex to interpret, especially for in-vivo studies. | Data analysis can be challenging due to large datasets and the need for sophisticated software. |
Delving Deeper: A Quantitative Look
A direct comparison of ¹³C-NMR and Gas Chromatography-Mass Spectrometry (GC-MS) in tracing the metabolism of [2-¹³C]glycine to serine in renal proximal tubules revealed the complementary nature of these techniques.[1] The study demonstrated that while ¹³C-NMR could directly detect the formation of [2-¹³C]-, [3-¹³C]-, and [2,3-¹³C]serine, providing unambiguous positional information, GC-MS offered superior sensitivity in quantifying the total amount of labeled and unlabeled serine.[1]
Table 1: Comparison of L-Serine Isotopomer Analysis by ¹³C-NMR and GC-MS
| Parameter | ¹³C-NMR | GC-MS | Reference |
| Detected Serine Isotopomers | [2-¹³C]serine, [3-¹³C]serine, [2,3-¹³C]serine | Total ¹³C-labeled serine (mass isotopologues) | [1] |
| Positional Information | Direct and unambiguous | Inferred from fragmentation patterns | [1][2] |
| Quantification of Unlabeled Serine | Less direct, calculated by difference | Direct and more sensitive | [1] |
| Sensitivity | Lower | Higher | [3] |
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for L-Serine tracing using NMR and Mass Spectrometry.
The serine biosynthesis pathway, a key route for L-Serine production from the glycolytic intermediate 3-phosphoglycerate, is a primary focus of tracing studies.
Experimental Protocols
Protocol 1: ¹³C L-Serine Tracing using NMR Spectroscopy
This protocol provides a general framework for tracing the metabolism of ¹³C-labeled L-Serine in cultured cells using NMR.
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a known concentration of uniformly ¹³C-labeled L-Serine ([U-¹³C₃]-L-Serine) for a specified duration to achieve isotopic steady-state.
-
Include a parallel control culture with unlabeled L-Serine.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Separate the polar (metabolite-containing) and non-polar phases by centrifugation.
-
-
NMR Sample Preparation:
-
Lyophilize the polar extract to dryness.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹³C and proton (¹H) NMR spectra.
-
For detailed isotopomer analysis, acquire two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to resolve signals from ¹³C-labeled carbons and their attached protons.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify and quantify the different isotopomers of serine and its downstream metabolites based on the characteristic splitting patterns and chemical shifts in the ¹³C and ¹H spectra.
-
Protocol 2: ¹³C L-Serine Tracing using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a typical workflow for L-Serine tracing using GC-MS, a common mass spectrometry technique for metabolomics.
-
Cell Culture and Labeling:
-
Follow the same cell culture and labeling procedure as described in the NMR protocol.
-
-
Metabolite Extraction:
-
Perform metabolite extraction as described in the NMR protocol.
-
-
Derivatization:
-
Dry the polar metabolite extract completely.
-
Derivatize the metabolites to increase their volatility for gas chromatography. A common method for amino acids is a two-step process involving methoximation followed by silylation (e.g., with MTBSTFA).
-
-
GC-MS Data Acquisition:
-
Inject the derivatized sample into a GC-MS system.
-
The gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the column.
-
The mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, generating mass spectra for each compound.
-
-
Data Analysis:
-
Process the raw GC-MS data to identify and quantify the different mass isotopologues of serine and its metabolites.
-
Correct for the natural abundance of ¹³C to accurately determine the fractional enrichment of each isotopologue. Specialized software is often used for this analysis.[4]
-
Conclusion: Choosing the Right Tool for the Job
Both NMR and mass spectrometry are powerful techniques for L-Serine tracing, each with its unique strengths and limitations.
-
NMR is the preferred method when detailed positional information on isotope labeling (isotopomer analysis) is crucial for distinguishing between different metabolic pathways. Its non-destructive nature also allows for the analysis of living cells and tissues.
-
Mass Spectrometry , particularly GC-MS and LC-MS/MS, excels in its sensitivity, making it ideal for detecting low-abundance metabolites and for high-throughput screening.
Ultimately, the choice between NMR and mass spectrometry will depend on the specific research question, the required level of detail, and the available instrumentation. In many cases, a combination of both techniques can provide the most comprehensive understanding of L-Serine metabolism, leveraging the structural insights of NMR with the high sensitivity of mass spectrometry.[1][2]
References
- 1. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-Serine-13C3,15N,d3
This document provides immediate safety and logistical information for the proper disposal of L-Serine-13C3,15N,d3, a stable isotope-labeled amino acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this compound.
Core Principles of Disposal
This compound is enriched with stable, non-radioactive isotopes (¹³C, ¹⁵N, and ²H/D).[1][2][] Consequently, the isotopic labeling itself does not necessitate special disposal procedures beyond those for standard chemical waste.[1][] The disposal protocol is therefore governed by the properties of L-Serine as a chemical substance and general laboratory waste regulations. Safety Data Sheets (SDS) for L-Serine classify it as a non-hazardous substance.[5][6]
Quantitative Disposal Data
Specific quantitative limits for the disposal of L-Serine are not typically defined in regulatory guidelines due to its non-hazardous nature. Disposal is guided by qualitative best practices for chemical waste. The following table summarizes the key characteristics and disposal considerations.
| Parameter | Guideline | Citation |
| Compound Type | Stable Isotope-Labeled Amino Acid | [1][2][] |
| Hazard Classification | Not a hazardous substance or mixture | [5][6] |
| Primary Disposal Route | Licensed disposal company for chemical waste | [6] |
| Sink Disposal | Permitted for dilute aqueous solutions (pH 7-9) with no other contaminants | [7] |
| Solid Waste Disposal | Permitted for thoroughly rinsed and dried empty containers | [7] |
| Incompatible Wastes | Strong oxidizing agents | [8][9] |
Standard Operating Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting.
1.0 Purpose
To define the procedure for the safe and compliant disposal of this compound and its associated waste.
2.0 Scope
This protocol applies to all forms of this compound waste, including pure compound, solutions, and contaminated labware.
3.0 Materials
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
-
Designated and labeled hazardous waste containers.
-
pH strips (if applicable).
-
Secondary containment for liquid waste.
4.0 Procedure
4.1 Waste Segregation:
-
DO NOT mix this compound waste with radioactive waste.[1][7]
-
DO NOT mix with incompatible chemicals, such as strong oxidizing agents.[8][9]
-
Segregate solid waste (e.g., contaminated weigh boats, gloves) from liquid waste.
4.2 Disposal of Unused or Surplus this compound (Solid):
-
Keep the compound in its original, clearly labeled container.[5]
-
Designate it as "Waste" and include the date.
-
Arrange for collection by a licensed chemical disposal company.[6] Do not dispose of in regular trash.
4.3 Disposal of Aqueous Solutions:
-
For dilute aqueous solutions of this compound with no other hazardous chemical contaminants, check the pH.
-
If the pH is between 7 and 9, it may be permissible to dispose of it down the sink with copious amounts of water, in accordance with local regulations.[7]
-
For concentrated solutions or solutions containing other chemicals, treat as liquid chemical waste.
-
Collect in a designated, sealed, and clearly labeled waste container. Store in secondary containment.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed disposal contractor.
4.4 Disposal of Contaminated Labware:
-
Empty Containers:
-
Thoroughly empty the container. If any solid residue remains that cannot be removed, dispose of the container as hazardous waste.[7]
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water). The first rinse must be collected and disposed of as liquid chemical waste.[7]
-
After thorough rinsing and air-drying, deface or remove the original label.[7]
-
The rinsed and dried container can then be disposed of as regular solid waste (e.g., in a designated glass disposal box).[7]
-
-
Other Contaminated Solids (e.g., gloves, weigh paper, pipette tips):
-
Collect in a designated container for solid chemical waste.
-
Ensure the container is sealed and properly labeled.
-
Arrange for disposal through your institution's chemical waste program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 2. chempep.com [chempep.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. geneseo.edu [geneseo.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Safeguarding Your Research: A Guide to Handling L-Serine-13C3,15N,d3
Essential safety and logistical protocols for the handling and disposal of L-Serine-13C3,15N,d3 are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals.
This compound, an isotopically labeled amino acid, is a stable, non-radioactive compound. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to mitigate any potential risks associated with handling fine powders. The primary hazards are mechanical irritation to the eyes and respiratory tract.
Personal Protective Equipment (PPE)
When handling this compound in a solid form, the following personal protective equipment is recommended to ensure personal safety and prevent contamination of the product.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile | To prevent skin contact and contamination. |
| Eye Protection | Safety Glasses | With side shields | To protect eyes from airborne particles. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from spills. |
| Respiratory | Not generally required | N/A | Use in a well-ventilated area. A dust mask may be used for large quantities. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and maintain the integrity of the compound.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including scales, spatulas, and weighing boats, ready.
-
Weighing : Conduct all weighing operations in a chemical fume hood or on a bench in a well-ventilated area to minimize the inhalation of any fine dust.
-
Transfer : Use a clean spatula to transfer the powder. Avoid creating dust clouds by handling the material gently.
-
Spill Management : In the event of a spill, gently sweep the solid material into a designated waste container. Clean the area with a damp cloth to remove any residual powder.
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance.
-
Unused Product : Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated Materials : Gloves, weighing boats, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as solid laboratory waste.
Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
